rac N'-Nitrosonornicotine-D4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478557 | |
| Record name | rac N'-Nitrosonornicotine-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-19-4 | |
| Record name | 5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac N'-Nitrosonornicotine-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of rac N'-Nitrosonornicotine-D4
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic N'-Nitrosonornicotine-D4 (NNN-D4), an isotopically labeled internal standard crucial for the quantitative analysis of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). This document is intended for researchers, scientists, and drug development professionals working in the fields of tobacco research, cancer research, and analytical chemistry.
Synthesis of rac N'-Nitrosonornicotine-D4
The synthesis of this compound is a multi-step process that begins with deuterated pyridine and proceeds through several key intermediates. The overall synthetic pathway is outlined below.
Synthetic Pathway
The synthesis commences with the bromination of pyridine-d5, followed by the introduction of a carboxyl group to form nicotinic acid-d4. Subsequent esterification, condensation with a pyrrolidinone derivative, reduction, and final nitrosation yield the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 3-Bromopyridine-d4
-
Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.[1]
-
Procedure: To a solution of pyridine-d5 in fuming D₂SO₄, bromine is added dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the bromination. Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product. The crude 3-bromopyridine-d4 is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by distillation.
Step 2: Synthesis of Nicotinic acid-d4
-
Reaction: 3-Bromopyridine-d4 undergoes a lithium-halogen exchange with n-butyllithium (n-BuLi), followed by carboxylation with dry ice (solid CO₂) and subsequent acidification to produce nicotinic acid-d4.[1]
-
Procedure: A solution of 3-bromopyridine-d4 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium is added dropwise, and the mixture is stirred to allow for the lithium-halogen exchange. Crushed dry ice is then added in excess, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4. The product is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of Ethyl nicotinate-d4
-
Reaction: Nicotinic acid-d4 is converted to its acid chloride using thionyl chloride (SOCl₂), which is then esterified with absolute ethanol (EtOH) to give ethyl nicotinate-d4.[1]
-
Procedure: Nicotinic acid-d4 is refluxed with an excess of thionyl chloride until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed under reduced pressure. The resulting crude nicotinoyl chloride-d4 hydrochloride is then carefully treated with absolute ethanol, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed, to yield ethyl nicotinate-d4. The product is purified by distillation under reduced pressure.
Step 4: Synthesis of Myosmine-d4
-
Reaction: Ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of a strong base, such as n-butyllithium and diisopropylamine (to form lithium diisopropylamide, LDA), followed by hydrolysis and decarboxylation to yield myosmine-d4.[1]
-
Procedure: In an anhydrous solvent under an inert atmosphere, diisopropylamine is treated with n-butyllithium at a low temperature to form LDA. N-trimethylsilyl-2-pyrrolidinone is then added, followed by the dropwise addition of ethyl nicotinate-d4. After the condensation reaction, the mixture is subjected to acidic hydrolysis (e.g., with concentrated HCl), which also facilitates decarboxylation, to form myosmine-d4. The product is isolated by basification of the reaction mixture and extraction with an organic solvent, followed by purification, typically by distillation or chromatography.[1]
Step 5: Synthesis of rac-Nornicotine-d4
-
Reaction: Myosmine-d4 is reduced with sodium borohydride (NaBH₄) to yield racemic nornicotine-d4.[1]
-
Procedure: Myosmine-d4 is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-15 °C). The reaction mixture is stirred until the reduction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is worked up by adding water and extracting the product with an organic solvent. The organic extracts are dried and concentrated, and the resulting rac-nornicotine-d4 can be purified by distillation.
Step 6: Synthesis of this compound
-
Reaction: rac-Nornicotine-d4 is treated with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and an acid, to form this compound.[1]
-
Procedure: rac-Nornicotine-d4 is dissolved in an acidic aqueous solution (e.g., dilute HCl or acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise. The reaction mixture is stirred at a low temperature for a specified period. After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated to yield this compound. Purification can be achieved by chromatographic methods, such as preparative thin-layer chromatography.[1]
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.
Analytical Workflow
The characterization of the final product typically involves a combination of spectroscopic and spectrometric methods to confirm the structure and assess its purity.
Caption: Analytical workflow for the characterization of NNN-D4.
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is used to confirm the structure of the molecule. Due to the deuteration of the pyridine ring, the aromatic region of the ¹H NMR spectrum of NNN-D4 will be significantly simplified compared to unlabeled NNN, showing signals only for the pyrrolidine ring protons. The chemical shifts, multiplicities, and coupling constants of these protons are characteristic of the nornicotine scaffold.
Mass Spectrometry (MS)
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the primary technique for confirming the molecular weight and isotopic purity of NNN-D4. The precursor ion for NNN-D4 is typically observed at m/z 182 ([M+H]⁺). The isotopic distribution of this ion is analyzed to determine the percentage of deuteration.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇D₄N₃O | |
| Molecular Weight | 181.23 g/mol | |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyrrolidine ring protons. Aromatic signals are absent due to deuteration. | |
| Mass Spectrometry (ESI+) | Precursor Ion (m/z): 182 ([M+H]⁺) |
Quantitative Data Summary
| Analyte | Purity | Isotopic Enrichment (d₄) | Solubility |
| This compound | ≥98% | >99% | Soluble in acetonitrile, chloroform, and methanol. |
This in-depth guide provides the essential information for the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and intermediates involved in this synthesis.
References
In-Depth Technical Guide: Chemical Properties and Analytical Profile of rac N'-Nitrosonornicotine-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to rac N'-Nitrosonornicotine-D4 (NNN-D4), a deuterated isotopologue of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). This document is intended to serve as a critical resource for professionals engaged in tobacco product analysis, cancer research, and the development of related therapeutic or preventative strategies.
Chemical and Physical Properties
This compound is a synthetic, isotopically labeled compound essential for the accurate quantification of NNN in various matrices. Its physical and chemical properties are summarized below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | [1] |
| Synonyms | NNN-D4, rac N'-Nitrosonornicotine (pyridine-d4) | [1] |
| CAS Number | 66148-19-4 | [1] |
| Molecular Formula | C₉H₇D₄N₃O | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Yellow oil or solid | [2] |
| Storage Temperature | -20°C | [1] |
Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the preparation of deuterated nornicotine followed by nitrosation. The following is a representative synthetic protocol.
Synthesis of Nornicotine-2,4,5,6-d4 and its N'-nitroso derivative[3]
This synthesis starts from pyridine-d5.
-
Bromination of Pyridine-d5: Pyridine-d5 is brominated in fuming D₂SO₄ to yield 3-bromopyridine-d4.
-
Formation of Nicotinic acid-2,4,5,6-d4: The resulting 3-bromopyridine-d4 is treated with n-butyllithium and dry ice, followed by acidification to produce nicotinic acid-2,4,5,6-d4.
-
Esterification: The nicotinic acid derivative is converted to its acid chloride hydrochloride using thionyl chloride and then treated with absolute ethanol to give ethyl nicotinate-2,4,5,6-d4.
-
Condensation and Cyclization: The ethyl nicotinate-2,4,5,6-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of n-butyllithium and diisopropylamine. Subsequent hydrolysis and decarboxylation yield myosmine-2,4,5,6-d4.
-
Reduction to Nornicotine-d4: The myosmine derivative is reduced with sodium borohydride to produce nornicotine-2,4,5,6-d4.
-
Nitrosation: The final step involves the treatment of nornicotine-2,4,5,6-d4 with nitrous acid to yield this compound.
Analytical Methodology
This compound is primarily used as an internal standard for the quantification of NNN in biological and environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of NNN in Human Urine by LC-MS/MS[4][5]
This method is designed for the sensitive determination of total NNN in human urine.
-
Sample Preparation:
-
Urine samples are spiked with a known amount of this compound as an internal standard.
-
To determine total NNN (free and glucuronidated forms), samples are treated with β-glucuronidase to hydrolyze the NNN-N-glucuronide.
-
The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used for separation.
-
Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM).
-
MRM Transition for NNN: m/z 178 → m/z 148
-
MRM Transition for NNN-D4: m/z 182 → m/z 152
-
-
Quantification: The concentration of NNN in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation for this method can be as low as 2 pg/mL.[3][4]
-
Metabolic Pathways and Biological Implications
N'-Nitrosonornicotine is a known human carcinogen that requires metabolic activation to exert its genotoxic effects.[2] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.
Metabolic Activation of N'-Nitrosonornicotine
The metabolic activation of NNN proceeds mainly through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring. This leads to the formation of unstable intermediates that can form DNA adducts, contributing to the carcinogenic properties of NNN.
Caption: Metabolic activation pathway of N'-Nitrosonornicotine (NNN).
Experimental Workflow for NNN Quantification
The general workflow for the quantification of NNN in biological samples using this compound as an internal standard is depicted below.
Caption: General experimental workflow for NNN quantification.
Conclusion
This compound is an indispensable tool for the accurate and sensitive quantification of the human carcinogen NNN. Understanding its chemical properties, synthesis, and application in validated analytical methods is crucial for research in tobacco product regulation, cancer epidemiology, and the assessment of human exposure to tobacco-specific nitrosamines. The metabolic activation of NNN highlights the mechanism of its carcinogenicity and underscores the importance of continued research in this area.
References
An In-depth Technical Guide to the Stability and Storage of rac N'-Nitrosonornicotine-D4
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of rac N'-Nitrosonornicotine-D4 (NNN-D4). As a deuterated stable isotope-labeled internal standard, the integrity and purity of NNN-D4 are paramount for achieving accurate and reproducible results in quantitative bioanalysis using mass spectrometry.[1][2][3][4]
Core Chemical & Physical Properties
This compound is the isotopically labeled analog of N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine carcinogen.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for LC-MS or GC-MS applications.[4]
| Property | Value | Reference(s) |
| Chemical Name | 5-(1-nitroso-2-pyrrolidinyl)-pyridine-2,3,4,6-d₄ | [1] |
| Synonyms | NNN-D4, (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | [5] |
| CAS Number | 66148-19-4 | [5][6] |
| Molecular Formula | C₉H₇D₄N₃O | [1][5] |
| Molecular Weight | 181.23 g/mol | [5][6] |
| Appearance | Typically supplied as a neat solid/oil or in a solution (e.g., Methanol, Acetonitrile) | [6][7][8] |
| Purity | Generally >95% (HPLC) with ≥99% deuterated forms | [1][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][9] |
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the chemical integrity of NNN-D4. Recommendations from various suppliers are consistent, emphasizing cold storage to minimize chemical and physical changes over time.
| Supplier / Source | Form | Recommended Temperature | Additional Recommendations | Reference(s) |
| LGC Standards | Neat Solid & Solution | -20°C | Shipped at room temperature. | [6][8] |
| AccuStandard | Solution in Methanol | Freeze (≤ -10°C) | N/A | [7] |
| Cayman Chemical | Solid | -20°C | Unlabeled NNN is stable for ≥ 4 years at -20°C. | [9] |
| Sigma-Aldrich (for NNN) | Solid | 2 - 8°C | Store tightly closed, dry, under inert gas. Air and moisture sensitive. | |
| NJ Dept. of Health (for NNN) | General | Store in the freezer | Store in tightly closed containers in a cool, well-ventilated area away from LIGHT and AIR. | [10] |
Consensus Recommendation: For long-term stability, this compound, whether in solid form or in solution, should be stored at -20°C . Containers should be tightly sealed to protect the compound from air, moisture, and light.[6][10] For solutions, using amber glass vials with PTFE-lined caps is advisable to prevent evaporation and photodegradation.[11]
Stability Profile and Degradation Factors
While specific long-term stability studies for NNN-D4 are not publicly available, data from related nitrosamines and general chemical principles indicate several factors that can influence its stability.
| Factor | Effect on Stability & Mitigation Strategy | Reference(s) |
| Temperature | Higher temperatures accelerate degradation. Long-term storage should be at -20°C or lower. Studies on other nitrosamines show stability for over a year at -70°C.[12][13] | [12][13] |
| Light (UV) | Nitrosamines can degrade upon prolonged exposure to ultraviolet light.[12] Store in amber vials or protect from light to prevent photolytic degradation. | [10][12] |
| Air & Moisture | The unlabeled compound is noted to be sensitive to air and moisture. Store in tightly sealed containers. For neat compounds, storage under an inert gas (e.g., Argon, Nitrogen) is recommended. | |
| pH (in solution) | Nitrosamines are generally stable at neutral and basic pH but can undergo denitrosation in strong acidic solutions (e.g., >1M).[12] Avoid preparing or storing stock solutions in strong acids. | [12] |
Experimental Protocols for Stability Assessment
To ensure the continued integrity of NNN-D4 as an internal standard, laboratories may perform in-house stability assessments. The following are generalized protocols for such studies.
This experiment evaluates the stability of NNN-D4 under recommended storage conditions over an extended period.
-
Standard Preparation:
-
Prepare a stock solution of NNN-D4 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined caps.
-
-
Storage:
-
Store the vials at the recommended temperature of -20°C.
-
For an accelerated study, a set of vials may also be stored at a higher temperature (e.g., 4°C).
-
-
Analysis Schedule:
-
Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter).
-
At each time point, retrieve one vial from each temperature condition.
-
-
Sample Analysis:
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the concentration and purity of the NNN-D4 standard using a validated stability-indicating method, typically LC-MS/MS.
-
Compare the results against the T=0 analysis. A deviation of >5-10% may indicate significant degradation.
-
This study identifies potential degradation pathways and products by subjecting the standard to harsh conditions. This is crucial for developing a stability-indicating analytical method.
-
Sample Preparation: Prepare separate aliquots of the NNN-D4 stock solution for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours, protected from light.
-
Thermal Stress: Incubate a solution at high temperature (e.g., 80°C) for 48 hours. For the neat compound, heat in a controlled oven.
-
Photolytic Stress: Expose a solution in a clear vial to a light source providing UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS/MS or a similar high-resolution technique.
-
Aim for 10-30% degradation to ensure that degradation products are detectable without completely consuming the parent compound.
-
Characterize any significant degradants and perform a mass balance analysis.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 5. scbt.com [scbt.com]
- 6. rac N’-Nitrosonornicotine-d4 | LGC Standards [lgcstandards.com]
- 7. accustandard.com [accustandard.com]
- 8. rac N’-Nitrosonornicotine-d4 (0.1 mg/mL in Methanol) [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. nj.gov [nj.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Stability of Volatile Nitrosamines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of N'-Nitrosonornicotine carcinogenicity
An In-Depth Technical Guide on the Core Mechanism of N'-Nitrosonornicotine (NNN) Carcinogenicity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is a significant etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products.[3][4] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA. These DNA adducts, if not efficiently repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying NNN's carcinogenicity, including its metabolic activation, DNA adduct formation, and the subsequent cellular consequences.
Metabolic Activation of NNN
The bioactivation of NNN is a critical prerequisite for its carcinogenic activity. This multi-step process is catalyzed predominantly by CYP enzymes and results in the formation of unstable, highly reactive electrophiles.[1]
α-Hydroxylation: The Primary Activation Pathway
The principal pathway for NNN bioactivation is α-hydroxylation, which occurs at the 2'- and 5'-positions of the pyrrolidine ring.[1][6] This reaction is catalyzed by various CYP enzymes, with a notable contribution from the CYP2A subfamily (e.g., CYP2A6 in humans and CYP2A3 in rats).[7][8]
-
2'-Hydroxylation: This pathway is more prevalent in humans.[6] It leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then generate a potent electrophile: the 4-(3-pyridyl)-4-oxobutyl-diazonium ion. This ion is a key pyridyloxobutylating agent that attacks DNA.[1][2]
-
5'-Hydroxylation: This pathway is more common in rodents than in primates.[6] It produces 5'-hydroxyNNN, which also undergoes ring-opening to yield a distinct diazohydroxide. This intermediate ultimately forms electrophiles that generate pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[1][7]
The stereochemistry of NNN influences its metabolism. Tobacco products predominantly contain the (S)-enantiomer of NNN, which is a more potent oral and esophageal carcinogen in rats than (R)-NNN.[1] Studies show that (S)-NNN preferentially undergoes 2'-hydroxylation, the pathway leading to pyridyloxobutylating DNA adducts.[2]
Detoxification Pathways
Concurrent with bioactivation, NNN can also be metabolized via detoxification pathways that produce less harmful compounds. These represent competing metabolic routes. Key detoxification pathways include:
-
β-Hydroxylation (3'- and 4'-Hydroxylation): Hydroxylation at positions 3' and 4' of the pyrrolidine ring leads to more stable metabolites that are typically excreted.[9]
-
Pyridine N-Oxidation: The nitrogen on the pyridine ring can be oxidized, forming NNN-N-oxide, another detoxification product.[9]
-
Norcotinine Formation: This pathway also leads to a less toxic metabolite.[9]
The balance between metabolic activation and detoxification is a critical determinant of an individual's susceptibility to NNN-induced cancer.[9]
DNA Adduct Formation and Genotoxicity
The electrophilic metabolites generated from NNN readily react with nucleophilic sites on DNA bases, forming stable covalent adducts. The formation of these DNA adducts is the central event in the initiation of NNN-induced cancer.[4]
Major Classes of NNN-DNA Adducts
-
Pyridyloxobutyl (POB) Adducts: Resulting from the 2'-hydroxylation pathway, these adducts are considered highly significant in NNN carcinogenesis.[3] They include adducts such as O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua).
-
Pyridyl-N-pyrrolidinyl (py-py) Adducts: These are formed from the 5'-hydroxylation pathway. An example is 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI).[7]
These adducts distort the DNA helix. If they are not removed by cellular DNA repair mechanisms prior to cell division, they can cause DNA polymerase to insert an incorrect base opposite the adducted base during replication. This leads to a permanent change in the DNA sequence, or a mutation. A common mutation associated with such adducts is the G:C to A:T transition. The accumulation of mutations in critical genes that regulate cell growth and death is a hallmark of cancer development.
Cellular Response to NNN-Induced Damage
The formation of bulky DNA adducts triggers a complex cellular program known as the DNA Damage Response (DDR). The DDR network, orchestrated by sensor proteins like ATM and ATR, attempts to repair the damage.
-
DNA Repair: Pathways such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER) are activated to recognize and remove the bulky adducts.
-
Cell Cycle Checkpoints: The DDR activates cell cycle checkpoints (e.g., at the G1/S and G2/M transitions) to halt cell division, providing time for repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations.
Carcinogenesis occurs when these protective mechanisms fail or are overwhelmed. Inefficient repair allows adducts to persist, leading to mutations. Mutations in key DDR or cell cycle genes themselves (e.g., TP53) can cripple the cellular defense system, accelerating genomic instability and promoting the uncontrolled proliferation that characterizes cancer.
Data Presentation: Quantitative Insights
The following tables summarize quantitative data from animal carcinogenicity studies, providing insight into the tumorigenic potential of NNN and the levels of DNA adducts found in target tissues.
Table 1: Carcinogenicity of NNN in F344 Rats
| Treatment Group | Route of Administration | Target Organ | Tumor Type | Tumor Incidence | Reference |
| NNN + NNK | Swabbed in oral cavity | Oral Cavity | Papilloma | 8/30 (27%) | |
| Control | Swabbed in oral cavity | Oral Cavity | Papilloma | 0/21 (0%) | |
| NNN + NNK | Swabbed in oral cavity | Lung | Adenoma/Adenocarcinoma | 5/30 (17%) | |
| Control | Swabbed in oral cavity | Lung | Adenoma | 1/21 (5%) | |
| (S)-NNN (14 ppm) | Drinking Water | Esophagus | Carcinoma/Papilloma | High Incidence (Specific % not stated) | |
| (R)-NNN (14 ppm) | Drinking Water | Esophagus | Carcinoma/Papilloma | Weakly Active (Specific % not stated) |
Table 2: Levels of POB-DNA Adducts in Tissues of Male F-344 Rats
(Data from rats treated with 14 ppm (S)-NNN in drinking water for 70 weeks)
| Tissue | 7-POB-Gua (adducts / 10⁸ dG) | O²-POB-dThd (adducts / 10⁸ dThd) | Reference |
| Target Tissues | |||
| Esophageal Mucosa | ~150 | ~150 | |
| Oral Mucosa | ~100 | ~150 | |
| Non-Target Tissues | |||
| Nasal Respiratory Mucosa | ~250 | ~1500 | |
| Nasal Olfactory Mucosa | ~100 | ~400 | |
| Lung | ~50 | ~300 | |
| Liver | ~25 | ~200 |
Note: Data are approximated from graphical representations in the cited source.
Experimental Protocols
The study of NNN carcinogenicity relies on established in vitro and in vivo methodologies.
Protocol: In Vitro Metabolism of NNN Using Liver Microsomes
This assay assesses the metabolic fate of NNN when exposed to liver enzymes, primarily CYPs.
-
Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the microsomes (e.g., 0.5 mg/mL protein concentration) and the NNN substrate (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-generating system or a solution of NADPH (final concentration ~1 mM). A control reaction without NADPH should be run in parallel to account for non-CYP-mediated metabolism.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins.
-
Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the NNN metabolites (e.g., 2'-hydroxyNNN, 5'-hydroxyNNN, NNN-N-oxide).
Protocol: DNA Adduct Analysis by ³²P-Postlabeling
This is an ultrasensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: Isolate high-purity DNA from tissues of interest (e.g., from an NNN-treated animal model) using standard enzymatic or chemical extraction methods.
-
DNA Digestion: Digest the DNA (~10 µg) to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides. A common method is nuclease P1 digestion, which dephosphorylates the normal 3'-mononucleotides to nucleosides, but leaves the bulky, adducted nucleotides intact, allowing for their subsequent separation.
-
⁵'-Labeling: Label the enriched adducts at the 5'-hydroxyl group by incubating them with T4 polynucleotide kinase and a high-activity [γ-³²P]ATP source. This step transfers the radioactive ³²P-phosphate to the adducts.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the separated, radiolabeled adducts by autoradiography. Scrape the corresponding spots from the TLC plate and quantify the amount of radioactivity using scintillation counting or phosphorimaging. Adduct levels are typically expressed as Relative Adduct Levels (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.
Conclusion and Future Directions
The carcinogenic mechanism of NNN is a well-defined process initiated by metabolic activation and culminating in the formation of pro-mutagenic DNA adducts. The balance between bioactivation and detoxification, the efficiency of DNA repair pathways, and the integrity of the DNA damage response are all critical factors that modulate the risk of cancer development following NNN exposure. Understanding these intricate molecular events is essential for developing effective strategies for cancer prevention, risk assessment, and therapeutic intervention in tobacco-related cancers. Future research should focus on further elucidating individual variations in NNN metabolism, identifying more specific signaling pathways dysregulated by NNN-induced DNA damage, and developing novel inhibitors of NNN bioactivation as potential chemopreventive agents.
References
- 1. The toxicological evidence for the proposed NNN standard | CORESTA [coresta.org]
- 2. Investigations on esophageal carcinogenicity by methyl-phenyl-nitrosamine and ethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential histological studies of rat oesophagus during the rapid initiation of cancer by repeated injection of N-methyl-N-benzylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Metabolic Activation Pathways of N'-Nitrosonornicotine (NNN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core metabolic activation pathways of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. Understanding these pathways is critical for assessing cancer risk, developing potential preventative strategies, and designing targeted therapeutics. This document details the enzymatic processes, reactive intermediates, and resulting DNA damage, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Concepts in NNN Metabolic Activation
N'-Nitrosonornicotine (NNN) is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which introduce hydroxyl groups onto the NNN molecule. These hydroxylation events initiate a cascade of chemical transformations that ultimately produce highly reactive electrophilic species capable of covalently binding to cellular macromolecules, most notably DNA. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis.
The two primary pathways of NNN metabolic activation are:
-
2'-Hydroxylation: This pathway is considered a major route for the bioactivation of NNN, particularly in target tissues for NNN-induced carcinogenicity, such as the esophagus.
-
5'-Hydroxylation: This pathway also leads to the formation of DNA-reactive intermediates and is a significant contributor to the overall genotoxicity of NNN.
In addition to these activation pathways, NNN can also undergo detoxification reactions, such as pyridine N-oxidation, which lead to the formation of less toxic, more readily excretable metabolites. The balance between metabolic activation and detoxification is a key determinant of individual susceptibility to NNN-induced cancer.
Quantitative Analysis of NNN Metabolism and DNA Adduct Formation
The following tables summarize key quantitative data related to the enzymatic metabolism of NNN and the levels of resulting DNA adducts observed in preclinical studies.
Table 1: Kinetic Parameters of NNN Metabolism by Cytochrome P450 Enzymes
| Enzyme | NNN Enantiomer | Pathway | Km (µM) | kcat (pmol/min/nmol P450) | Reference |
| Human CYP2A6 | Racemic | 5'-Hydroxylation | 2.1 - 5 | 953 | [1] |
| Human CYP3A4 | Racemic | 2'-Hydroxylation | 312 | - | [1] |
| Rat Liver Microsomes | Racemic | Total α-Hydroxylation | 910 | 4.7 (pmol/min/mg protein) | [2] |
Note: '-' indicates data not available in the cited source.
Table 2: Levels of Pyridyloxobutyl (POB) DNA Adducts in F344 Rats Treated with NNN (14 ppm in drinking water)
| Tissue | NNN Enantiomer | Time Point (weeks) | 7-POB-Gua (fmol/mg DNA) | O2-POB-dThd (fmol/mg DNA) | Total POB-DNA Adducts (fmol/mg DNA) | Reference |
| Esophageal Mucosa | (S)-NNN | 70 | ~1000 | ~1000 | >2000 | [3] |
| Esophageal Mucosa | (R)-NNN | 70 | <500 | <500 | <1000 | [3] |
| Nasal Respiratory Mucosa | (S)-NNN | 70 | ~2000 | ~6000 | ~8000 | [3] |
| Nasal Respiratory Mucosa | (R)-NNN | 30 | ~1000 | ~3000 | ~4000 | [3] |
| Liver | (S)-NNN | 10 | ~200 | ~500 | ~700 | [3] |
| Liver | (R)-NNN | 10 | <50 | <100 | ~120 | [3] |
| Oral Mucosa | (S)-NNN | 70 | >500 | >500 | >1000 | [3] |
| Oral Mucosa | (R)-NNN | 70 | <250 | <250 | <500 | [3] |
Note: Values are approximated from graphical representations in the source and are intended for comparative purposes.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic activation pathways of NNN and a typical experimental workflow for the analysis of NNN-derived DNA adducts.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of NNN metabolic activation.
Protocol 1: In Vitro Metabolism of NNN using Rat Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of NNN metabolism by rat liver microsomes.
Materials:
-
Male Sprague-Dawley rat liver microsomes
-
N'-Nitrosonornicotine (NNN) solution of known concentration
-
[14C]NNN (for radiolabeling studies)
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rat liver microsomes (protein concentration up to 3.0 mg/ml), varying concentrations of NNN (e.g., 0.1 to 2 mM), and the NADPH generating system in potassium phosphate buffer. A parallel set of reactions without the NADPH generating system should be prepared as a negative control. For radiolabeling experiments, a known amount of [14C]NNN is included.
-
Incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH generating system. Incubate for a specific time (e.g., up to 90 minutes), ensuring linearity of the reaction rate.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Protein Precipitation and Separation: Centrifuge the mixture to pellet the precipitated protein.
-
Quantification of Covalent Binding (Radiolabeling):
-
Wash the protein pellet multiple times with methanol to remove unbound [14C]NNN.
-
Resuspend the final protein pellet in a suitable solvent.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of covalent binding of NNN metabolites to microsomal proteins.
-
-
Data Analysis:
-
Calculate the initial velocities of the reaction at different NNN concentrations.
-
Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[2]
-
Protocol 2: Analysis of Pyridyloxobutyl (POB) DNA Adducts in Rat Tissues by LC-ESI-MS/MS
Objective: To quantify the levels of POB-DNA adducts in tissues of rats exposed to NNN.
Materials:
-
Tissues from NNN-treated and control rats (e.g., esophageal mucosa, nasal mucosa, liver) stored at -80°C
-
DNA isolation kit (e.g., Qiagen Puregene)
-
Sodium succinate buffer (10 mM, pH 7.0)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Alkaline phosphatase
-
Deuterated internal standards for POB-DNA adducts (e.g., [d4]O2-POB-dThd)
-
LC-ESI-MS/MS system
Procedure:
-
DNA Isolation: Isolate total DNA from the harvested tissues following the manufacturer's protocol for the DNA isolation kit. Quantify the DNA concentration and assess its purity.
-
DNA Hydrolysis:
-
Dissolve a known amount of DNA (0.1-2 mg) in sodium succinate buffer.
-
Add a known amount of the deuterated internal standards.
-
Perform neutral thermal hydrolysis at 100°C for 30 minutes to release 7-POB-Gua.
-
Cool the sample and add micrococcal nuclease and spleen phosphodiesterase. Incubate to digest the DNA into mononucleosides.
-
Add alkaline phosphatase to convert the deoxynucleoside monophosphates to deoxynucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Remove a small aliquot for the quantification of normal deoxynucleosides (e.g., dG) to normalize the adduct levels.
-
The remaining hydrolysate can be further purified, if necessary, using solid-phase extraction.
-
-
LC-ESI-MS/MS Analysis:
-
Inject the prepared sample into the LC-ESI-MS/MS system.
-
Separate the deoxynucleosides using a suitable C18 reverse-phase column with a gradient elution (e.g., water and methanol with a small percentage of formic acid).
-
Perform detection and quantification using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for the specific POB-DNA adducts and their corresponding internal standards are monitored.
-
-
Data Analysis:
-
Construct calibration curves using authentic standards of the POB-DNA adducts.
-
Quantify the amount of each adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Normalize the adduct levels to the amount of DNA, typically expressed as fmol of adduct per mg of DNA or per 10x normal deoxynucleosides.[3]
-
Conclusion
The metabolic activation of N'-Nitrosonornicotine is a complex process involving multiple cytochrome P450 enzymes and resulting in the formation of highly mutagenic DNA adducts. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development. A thorough understanding of these pathways is essential for developing effective strategies to mitigate the health risks associated with tobacco use and for the rational design of novel therapeutic interventions. Further research is warranted to fully elucidate the roles of specific human CYP polymorphisms in NNN metabolism and to validate the use of NNN-derived DNA adducts as biomarkers of cancer risk in human populations.
References
rac N'-Nitrosonornicotine-D4 (CAS: 66148-19-4): A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of rac N'-Nitrosonornicotine-D4 (NNN-D4), a deuterated analog of the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on the application of NNN-D4 as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide details its utility in metabolic studies to elucidate the biotransformation and toxicological pathways of NNN. Included are detailed experimental protocols, tabulated quantitative data, and visualizations of key metabolic and experimental workflows to facilitate its effective use in a laboratory setting.
Introduction
This compound (NNN-D4) is a stable isotope-labeled form of N'-Nitrosonornicotine (NNN), a potent carcinogenic compound found in tobacco products.[1] The deuterium labeling makes NNN-D4 an ideal internal standard for mass spectrometry-based quantification of NNN in various complex matrices, including biological fluids (urine, plasma), smokeless tobacco, and cigarette smoke.[2][3][4][5] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5] This guide provides essential technical information for the effective application of NNN-D4 in research and analytical settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66148-19-4 | N/A |
| Molecular Formula | C₉H₇D₄N₃O | [5] |
| Molecular Weight | 181.23 g/mol | [5] |
| Appearance | Colorless to Yellow Solid | N/A |
| Storage Temperature | -20°C | N/A |
| Purity | Typically >98% | N/A |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) | N/A |
Analytical Applications: Quantification of NNN
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of NNN.
Experimental Protocol: Quantification of NNN in Smokeless Tobacco by LC-MS/MS
This protocol is adapted from validated methods for the analysis of tobacco-specific nitrosamines in smokeless tobacco products.[2][6]
3.1.1. Materials and Reagents
-
This compound (NNN-D4)
-
N'-Nitrosonornicotine (NNN) analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Homogenized smokeless tobacco sample
3.1.2. Preparation of Stock and Working Solutions
-
NNN-D4 Internal Standard Stock Solution (10 µg/mL): Accurately weigh a known amount of NNN-D4 and dissolve it in acetonitrile to achieve a final concentration of 10 µg/mL.
-
NNN Stock Solution (1000 µg/mL): Prepare a stock solution of NNN in methanol at a concentration of 1000 µg/mL.[5]
-
Calibration Standards: Prepare a series of working standard solutions by diluting the NNN stock solution with a mixture of water and methanol (1:1, v/v).[5] A typical calibration curve ranges from 0.01 to 100 ng/mL.[2]
3.1.3. Sample Preparation and Extraction
-
Weigh 1.0 g of a ground and homogeneous tobacco sample.[2]
-
Spike the sample with 60 µL of the 10 µg/mL NNN-D4 internal standard solution to achieve a final concentration of 20 ng/mL.[2]
-
Add 30 mL of 100 mM ammonium acetate solution.[2]
-
Agitate the sample on a shaker for 40 minutes.[2]
-
Centrifuge the sample, and filter the supernatant through a syringe filter.[2]
-
The extracted sample is now ready for LC-MS/MS analysis. Dilute further if the NNN concentration is expected to exceed the calibration range.[2]
3.1.4. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.45 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[5]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NNN | 178.1 | 148.1 (Quantifier), 120.1 (Qualifier) |
| NNN-D4 | 182.1 | 152.1 |
3.1.5. Data Analysis
Quantify NNN concentration by calculating the peak area ratio of the analyte to the internal standard (NNN/NNN-D4) and comparing it against the calibration curve.
Experimental Workflow for NNN Quantification
Caption: Workflow for NNN quantification using NNN-D4.
Method Validation Data
The use of NNN-D4 as an internal standard allows for robust and reliable method validation. The following table summarizes typical validation parameters from published methods.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [5][6] |
| Limit of Detection (LOD) | 0.006 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.02 ng/mL | [5] |
| Accuracy | 81.1% – 117% | [5] |
| Intra-day Precision (%RSD) | 1.5% – 12.7% | [5] |
| Inter-day Precision (%RSD) | 2.1% – 13.6% | [5] |
| Extraction Recovery | 67.6% - 79.7% | [3] |
Application in Metabolic and Toxicological Studies
This compound is a valuable tool for investigating the metabolic fate and toxicological pathways of NNN. By administering NNN-D4 to in vivo or in vitro models, researchers can trace the biotransformation of NNN and identify its metabolites using mass spectrometry.
Metabolic Activation of N'-Nitrosonornicotine
The carcinogenicity of NNN is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation.[1] This process leads to the formation of unstable intermediates that can form DNA adducts, initiating carcinogenesis. The two main pathways are 2'-hydroxylation and 5'-hydroxylation.[1]
Metabolic Activation Pathway of NNN
Caption: Metabolic activation of NNN leading to DNA adducts.
Conclusion
This compound is an indispensable tool for researchers in the fields of analytical chemistry, toxicology, and cancer research. Its primary role as an internal standard ensures the accuracy and reliability of NNN quantification in a variety of matrices. Furthermore, its application in metabolic studies provides critical insights into the mechanisms of NNN-induced carcinogenesis. The protocols and data presented in this guide are intended to support the scientific community in the effective and safe use of this important research chemical.
References
- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
An In-depth Technical Guide to the Racemic Nature of N'-Nitrosonornicotine-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties of N'-Nitrosonornicotine-D4 (NNN-D4), with a specific focus on its racemic nature. N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its deuterated isotopologue, NNN-D4, is a critical internal standard for the quantitative analysis of NNN in various matrices, including biological samples and tobacco products.[1][3] Understanding the stereochemistry of NNN-D4 is fundamental for accurate toxicological assessment and research.
The Stereochemistry of N'-Nitrosonornicotine
The molecular structure of NNN contains a chiral center at the 2' position of the pyrrolidine ring.[2][4][5] This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-NNN and (R)-NNN. Consequently, NNN-D4, which shares the same core structure, also exists as a pair of enantiomers. The designation "rac" or "racemic" for NNN-D4 explicitly indicates that it is a 1:1 mixture of the (S)- and (R)-enantiomers.[6][7]
The biological activity of these enantiomers differs significantly. (S)-NNN is the predominant form found in tobacco products and exhibits greater carcinogenic potency than (R)-NNN in animal studies.[2][7][8][9]
Synthesis and the Origin of the Racemic Mixture
Commercially available NNN-D4 is typically synthesized chemically, a process that inherently results in a racemic mixture. The synthesis does not employ stereospecific reagents or catalysts that would favor the formation of one enantiomer over the other.
A common synthetic route starts with pyridine-d5, which is deuterated on the pyridine ring.[10] This material undergoes several chemical transformations to construct the nornicotine-d4 backbone.[10] The key step that determines the stereochemistry is the reduction of an intermediate like myosmine-d4 to nornicotine-d4.[10] Standard reducing agents, such as sodium borohydride, are not stereoselective and will attack the prochiral center from either face, resulting in an approximately equal mixture of (R)- and (S)-nornicotine-d4.
The final step is the nitrosation of the racemic nornicotine-d4, typically using nitrous acid, which adds a nitroso group to the secondary amine on the pyrrolidine ring.[10][11] This reaction does not affect the existing chiral center, thereby preserving the racemic composition and yielding racemic N'-Nitrosonornicotine-D4.
Quantitative Data on NNN Enantiomers
The differential biological activity of NNN enantiomers necessitates their individual quantification in toxicological and environmental studies. The (S)-enantiomer is consistently found to be more abundant in tobacco products.
| Property | (S)-N'-Nitrosonornicotine | (R)-N'-Nitrosonornicotine | Reference(s) |
| Prevalence in Tobacco | Predominant enantiomer, averaging 62.9% ± 6.3% of total NNN. | Minor enantiomer. | [9] |
| Carcinogenic Potency | Exhibits higher tumorigenic potency in laboratory animals. | Exhibits lower tumorigenic potency. | [7][8] |
Experimental Protocol for Chiral Separation
Due to their identical physical and chemical properties (except for their interaction with polarized light and other chiral molecules), enantiomers cannot be separated by standard chromatographic techniques. Specialized methods employing a chiral stationary phase (CSP) are required.
Methodology: Chiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the baseline separation and quantification of NNN enantiomers in complex matrices like urine and tobacco extracts.[4]
-
Sample Preparation:
-
The sample (e.g., urine, tobacco extract) is spiked with racemic NNN-D4 as an internal standard.
-
Target analytes are isolated and concentrated using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
-
Chiral HPLC Separation:
-
The purified extract is injected into an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based or polysaccharide-based CSP).
-
The CSP interacts differently with the (R)- and (S)-enantiomers, causing them to travel through the column at different rates and elute at distinct retention times. A typical mobile phase might consist of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
As the separated enantiomers elute from the HPLC column, they are ionized (e.g., by nanoelectrospray ionization - NSI).
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the native NNN and the NNN-D4 internal standard, allowing for highly sensitive and selective quantification.
-
Conclusion and Implications for Research
The racemic nature of synthetically produced N'-Nitrosonornicotine-D4 is a direct consequence of non-stereoselective synthesis methods. This guide has detailed the structural basis for its chirality, the synthetic origins of its racemic composition, and the analytical methods required for its resolution.
For researchers, the key takeaways are:
-
Accurate Quantification: Racemic NNN-D4 is an appropriate internal standard for quantifying total NNN, as it accounts for any potential analytical bias affecting either enantiomer.
-
Toxicological Relevance: Given the significantly higher carcinogenicity of (S)-NNN, it is crucial for toxicological studies and risk assessment to resolve and quantify the individual enantiomers.
-
Methodological Consideration: Standard analytical methods are insufficient for stereoisomer analysis. Researchers must employ and validate specific chiral separation techniques to obtain meaningful data on the enantiomeric composition of NNN in any given sample.
References
- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Toxicological Profile of N'-Nitrosonornicotine and its Isotopes
This technical guide provides a comprehensive overview of the toxicological profile of N'-Nitrosonornicotine (NNN), a significant carcinogen found in tobacco products. The guide is intended for researchers, scientists, and drug development professionals, and it details the carcinogenicity, metabolism, and mechanisms of action of NNN, along with information on its isotopes. Experimental protocols and the signaling pathways involved in NNN's toxicity are also presented.
Introduction
N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) that has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1] NNN is formed during the curing and processing of tobacco through the nitrosation of nornicotine, a metabolite of nicotine.[1] It is present in a variety of tobacco products, including smokeless tobacco, cigarettes, and cigars, and can also be formed in the acidic environment of the stomach from dietary nitrates and nornicotine.[1]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₁N₃O |
| Molar Mass | 177.207 g·mol⁻¹ |
| Appearance | Oily yellow liquid |
| Melting Point | 47 °C |
| Boiling Point | 154 °C |
| Solubility in Water | Soluble |
Toxicological Profile of N'-Nitrosonornicotine
Carcinogenicity
Extensive studies in experimental animals have demonstrated the potent carcinogenicity of NNN. It induces tumors in various organs, with the primary targets being the nasal cavity, esophagus, and oral cavity in rats, and the respiratory tract in mice and hamsters.
Table 1: Carcinogenicity of NNN in Animal Models
| Animal Model | Route of Administration | Dose | Target Organs | Tumor Incidence | Reference(s) |
| F344 Rats | Subcutaneous injection | 3.4 mmol (total) | Nasal Cavity | 92% (males), 75% (females) | [2] |
| Mink (Mustela vison) | Subcutaneous injection | 11.9 mM (twice weekly for 38 weeks) | Nasal Cavity (Esthesioneuroepithelioma) | Average latency of 84 +/- 40 weeks | [3] |
| Mink (Mustela vison) | Subcutaneous injection | 11.9 mM (twice weekly for 28 weeks, starting at 3 months of age) | Nasal Cavity (Esthesioneuroepithelioma) | Average latency of 97 +/- 29 weeks | [3] |
Metabolism and Metabolic Activation
NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects.[4] The primary metabolic activation pathways involve α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.
-
2'-Hydroxylation: This pathway is predominant in humans and leads to the formation of a reactive intermediate that can form pyridyloxobutyl (POB)-DNA adducts. These adducts are considered to be the primary mutagenic lesions responsible for NNN's carcinogenicity.[4]
-
5'-Hydroxylation: This pathway is more common in rodents and also generates DNA-reactive species.[4]
The stereochemistry of NNN plays a crucial role in its carcinogenicity. (S)-NNN is a more potent oral cavity carcinogen in rats than (R)-NNN.
Table 2: Quantitative Data on NNN-Induced DNA Adducts in F344 Rats
| Tissue | NNN Enantiomer Administered | Major Adducts Detected | Maximum Adduct Level (fmol/mg DNA) | Reference(s) |
| Nasal Respiratory Mucosa | (R)-NNN | O²-POB-dThd, 7-POB-Gua | 6410 | [5] |
| Nasal Respiratory Mucosa | (S)-NNN | O²-POB-dThd, 7-POB-Gua | 3150 | [5] |
| Oral Mucosa | (S)-NNN | 7-POB-Gua, O²-POB-dThd | 920 | [6] |
| Oral Mucosa | (R)-NNN | 7-POB-Gua, O²-POB-dThd | 329 | [6] |
| Esophageal Mucosa | (S)-NNN | 7-POB-Gua, O²-POB-dThd | 3655 | [6] |
| Esophageal Mucosa | (R)-NNN | 7-POB-Gua, O²-POB-dThd | 948 | [6] |
| Liver | (S)-NNN | O²-POB-dThd, 7-POB-Gua | 728 | [6] |
| Liver | (R)-NNN | O²-POB-dThd, 7-POB-Gua | 121 | [6] |
Toxicokinetics
In Sprague Dawley rats, NNN is rapidly absorbed and metabolized following both oral and intravenous administration, with a plasma half-life of 1.25-2.5 hours.[7] The major metabolites identified are (R, S)-Nornicotine (NN) and N'-nitrosonornicotine-1-N-oxide (NNN-N-Oxide).[7]
Toxicological Profile of N'-Nitrosonornicotine Isotopes
Isotopically labeled NNN, particularly deuterated NNN such as --INVALID-LINK---NNN, is primarily used in clinical studies to trace the metabolism of NNN in humans.[3][8] For the purposes of these metabolic studies, deuterated NNN is considered non-toxic and safe.[3] However, there is a significant lack of data regarding the long-term toxicological and carcinogenic potential of NNN isotopes.
Signaling Pathways in NNN-Induced Carcinogenesis
The molecular mechanisms underlying NNN-induced cancer are complex and involve the alteration of key signaling pathways that control cell proliferation, survival, and apoptosis. While direct research on NNN-specific signaling is somewhat limited, studies on the related tobacco-specific nitrosamine NNK and the parent compound nicotine provide significant insights.
Raf-1/MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and division. The tobacco-specific nitrosamine NNK has been shown to activate the Raf-1/MAP kinase pathway, leading to the phosphorylation of the transcription factor c-myc, a potent regulator of cell proliferation. It is highly probable that NNN also activates this pro-proliferative pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation while inhibiting apoptosis. Nicotine has been shown to activate this pathway. It is plausible that NNN also activates PI3K/Akt signaling, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, thereby promoting the survival of cells that may have sustained NNN-induced DNA damage.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.
Detailed Method:
-
Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of NNN for 24 to 72 hours.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 μL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vivo Rodent Carcinogenicity Bioassay
This protocol outlines the key steps for a long-term carcinogenicity study in rodents.
Detailed Method:
-
Animal Model: Typically, groups of 50 male and 50 female rats or mice are used per dose group.[9]
-
Dose Administration: NNN is administered for up to two years, often in the drinking water or by oral gavage.[9]
-
Clinical Observations: Animals are observed daily for signs of toxicity. Body weights are recorded weekly.
-
Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[9]
Synthesis of [pyridine-D4]-(S)-N'-Nitrosonornicotine
A general synthetic route for isotopically labeled NNN involves the synthesis of deuterated nornicotine followed by nitrosation.
Detailed Method (based on a similar synthesis):
-
Synthesis of Nornicotine-d4: Nornicotine-2,4,5,6-d4 is synthesized from pyridine-d5 through a series of reactions including bromination, carboxylation, esterification, condensation, and reduction.[6]
-
Chiral Separation: The resulting racemic nornicotine-d4 is then resolved to obtain the (S)-enantiomer.
-
Nitrosation: (S)-Nornicotine-d4 is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield (S)-N'-Nitrosonornicotine-d4.[6]
Conclusion
N'-Nitrosonornicotine is a potent carcinogen that poses a significant health risk to tobacco users. Its carcinogenicity is driven by metabolic activation and the subsequent formation of DNA adducts, leading to genetic mutations. While the toxicological profile of NNN is well-characterized, further research is needed to understand the long-term health effects of its isotopes and to fully elucidate the specific signaling pathways that are dysregulated by NNN exposure. This knowledge will be crucial for developing effective strategies for the prevention and treatment of tobacco-related cancers.
References
- 1. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 2. Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated NNN for Tobacco Exposure · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. The National Toxicology Program rodent bioassay: designs, interpretations, and scientific contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of N'-Nitrosonornicotine (NNN) in Tobacco Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its presence in cigarettes, smokeless tobacco, and other tobacco-containing products poses a significant health risk to users. This technical guide provides a comprehensive overview of the core principles governing the formation of NNN in tobacco. It details the chemical and enzymatic pathways, identifies key precursors and influencing factors, presents detailed experimental protocols for analysis, and summarizes quantitative data on NNN levels across various tobacco products. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in tobacco product research and harm reduction strategies.
Core Principles of NNN Formation
The formation of N'-Nitrosonornicotine (NNN) is a complex process that primarily occurs during the curing, aging, and processing of tobacco leaves. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.
Precursors
The primary precursor for NNN is nornicotine . Nornicotine is itself a metabolite of nicotine, the principal alkaloid in tobacco. The conversion of nicotine to nornicotine is a critical step in the overall formation of NNN.
-
Nicotine: The most abundant alkaloid in most tobacco varieties.
-
Nornicotine: Formed through the enzymatic N-demethylation of nicotine. This conversion is catalyzed by the enzyme nicotine N-demethylase (NND) , which is present in the tobacco plant.[1] The activity of this enzyme is a key determinant of the nornicotine content in the leaf.
The Nitrosation Reaction
Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction involves the interaction of nornicotine with a nitrosating agent. The most common nitrosating agents in tobacco are derived from nitrates present in the leaf.
The formation of the nitrosating agent, nitrous acid (HNO₂), and its subsequent conversion to the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃) is a critical step. This process is influenced by pH and the presence of nitrite.
Sources of Nitrosating Agents
The primary source of nitrosating agents in tobacco is the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). This reduction is predominantly carried out by microorganisms present on the tobacco leaf.
-
Microbial Nitrate Reduction: During curing and processing, various bacteria on the tobacco leaves utilize nitrate as a terminal electron acceptor in anaerobic respiration, reducing it to nitrite. This microbial activity is a major contributor to the pool of nitrosating agents.
-
Endogenous Formation: NNN can also be formed endogenously in the acidic environment of the stomach of tobacco users, where ingested nitrites from diet can react with nornicotine present in absorbed tobacco constituents.
Factors Influencing NNN Formation
A multitude of factors influence the extent of NNN formation in tobacco products, leading to a wide range of concentrations observed in the final products.
-
Tobacco Type: Burley tobacco varieties are known to have significantly higher levels of NNN compared to flue-cured (Virginia) or Oriental tobaccos. This is attributed to higher nitrate content and greater microbial activity during the air-curing process typically used for Burley tobacco.[2]
-
Curing Method: The method used to cure tobacco leaves has a profound impact on NNN levels.
-
Air-curing: This slow drying process, used for Burley and dark tobaccos, allows for extended periods of microbial activity, leading to higher nitrite and subsequently higher NNN formation.
-
Flue-curing: This rapid, high-temperature curing method, used for Virginia tobacco, inhibits microbial activity, resulting in lower NNN levels.
-
-
Growing Conditions: Agricultural practices, such as the level of nitrogen fertilization, can influence the nitrate content of the tobacco leaf, which is a key precursor for nitrosating agents.
-
Processing and Storage: Post-curing processes like fermentation and aging, as well as storage conditions (temperature and humidity), can further promote microbial activity and nitrosation reactions, leading to increased NNN levels over time.
Quantitative Data on NNN Levels
The concentration of NNN in tobacco products varies widely. The following tables summarize representative quantitative data from various studies to provide a comparative overview.
Table 1: NNN Levels in Various Smokeless Tobacco Products (µg/g, dry weight)
| Product Type | NNN Range (µg/g) | Average NNN (µg/g) | Reference(s) |
| Moist Snuff | 1.0 - 9.5 | 3.40 | [3] |
| Dry Snuff | 5.91 - 12.0 | 7.5 | [3] |
| Chewing Tobacco | 0.9 - 4.6 | 2.57 (average of subtypes) | [3] |
| Snus (US Market) | 0.635 - 2.19 | 1.3 | [3] |
Table 2: NNN Levels in Cigarette Tobacco Filler from Various Countries (µg/g, dry weight)
| Country/Region | NNN Range (µg/g) | Notes | Reference(s) |
| United States | 2.2 - 6.6 | Early study on US commercial cigarettes | [4] |
| Global Brands | 0.045 - 58 | Wide variation observed in a global survey | [4] |
| Canada | Lower than US | Generally lower due to different tobacco blends | [5] |
Table 3: Impact of Curing Method on NNN Levels in Tobacco Leaf (ng/g, dry weight)
| Tobacco Type | Curing Method | NNN Level (ng/g) | Reference(s) |
| Bright | Flue-cured | ~1700 | [2] |
| Bright | Air-cured | Lower than flue-cured for this type | [2] |
| Burley | Air-cured | Up to 8620 | [2] |
| Burley | Flue-cured | Greatly increased compared to air-cured lamina | [2] |
| Oriental | Sun-cured | ~420 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of NNN and its formation.
Quantification of NNN in Tobacco Products by LC-MS/MS
This protocol is based on established methods for the analysis of tobacco-specific nitrosamines (TSNAs).
4.1.1. Sample Preparation and Extraction
-
Sample Homogenization: Condition a representative sample of the tobacco product to a specific moisture content and grind it to a fine powder.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as N'-Nitrosonornicotine-d4 (NNN-d4), to each sample to correct for matrix effects and variations in extraction efficiency.
-
Extraction: Add 20 mL of 100 mM ammonium acetate solution to the tube.
-
Shaking: Vigorously shake the mixture on a mechanical shaker for 60 minutes at room temperature to ensure efficient extraction of NNN.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid tobacco material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NNN: Precursor ion (m/z) → Product ion (m/z)
-
NNN-d4: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values will depend on the instrument and should be optimized)
-
4.1.3. Quantification
Construct a calibration curve using a series of standard solutions of NNN with a fixed concentration of the internal standard. Quantify the NNN concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Nicotine N-Demethylase (NND) Activity Assay
This assay measures the enzymatic conversion of nicotine to nornicotine.
4.2.1. Microsome Isolation
-
Homogenize fresh tobacco leaf tissue in a cold extraction buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
4.2.2. Enzyme Assay
-
Prepare a reaction mixture containing the isolated microsomal protein, a nicotine substrate (e.g., [¹⁴C]-nicotine for radiometric detection or unlabeled nicotine for LC-MS analysis), and NADPH as a cofactor in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Initiate the reaction by adding the microsomal protein.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).
-
Extract the alkaloids (nicotine and nornicotine) from the reaction mixture using an organic solvent (e.g., dichloromethane).
-
Analyze the extracted alkaloids by HPLC with radiometric detection or by LC-MS/MS to quantify the amount of nornicotine produced.
-
Calculate the enzyme activity as the rate of nornicotine formation per unit of protein per unit of time.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Chemical pathway for the formation of N'-Nitrosonornicotine (NNN).
Caption: Experimental workflow for NNN quantification by LC-MS/MS.
Caption: Key factors influencing the formation of NNN in tobacco.
Conclusion
The formation of N'-Nitrosonornicotine in tobacco products is a multi-faceted process driven by the interplay of tobacco genetics, agricultural practices, curing and processing methods, and microbial activity. Understanding these core principles is paramount for developing effective strategies to mitigate the levels of this potent carcinogen in tobacco products. The experimental protocols and quantitative data presented in this guide provide a robust foundation for researchers and scientists to advance our knowledge in this critical area of public health and support the development of potentially reduced-harm tobacco products. Continued research into the mechanisms of NNN formation and the development of novel mitigation strategies remains a key priority for reducing the health burden associated with tobacco use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Survey of N′-Nitrosonornicotine (NNN) and Total Water Content in Select Smokeless Tobacco Products Purchased in the United States in 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends Over Time in Tobacco-Specific Nitrosamines (TSNAs) in Whole Tobacco and Smoke Emissions From Cigarettes Sold in Canada - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of N'-Nitrosonornicotine using rac N'-Nitrosonornicotine-d4 as an Internal Standard
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and smoke, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Accurate quantification of NNN in various matrices is crucial for assessing human exposure and cancer risk.[1][3] Isotope dilution mass spectrometry using a deuterated internal standard is the gold standard for precise and accurate quantification of analytes in complex matrices. rac N'-Nitrosonornicotine-d4 (NNN-d4) is a reliable internal standard for the quantification of NNN by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] This document provides detailed application notes and protocols for the use of NNN-d4 as an internal standard.
Analyte and Internal Standard Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| N'-Nitrosonornicotine (NNN) | 5-(1-nitroso-2-pyrrolidinyl)-pyridine | 16543-55-8 | C₉H₁₁N₃O | 177.21 |
| This compound (NNN-d4) | 5-(1-nitroso-2-pyrrolidinyl)-pyridine-2,3,4,6-d4 | 66148-19-4 | C₉H₇D₄N₃O | 181.2 |
Quantitative Data Summary
The use of NNN-d4 as an internal standard allows for the development of sensitive and robust analytical methods for the quantification of NNN in diverse biological and environmental samples.
Table 1: Method Performance Characteristics for NNN Quantification using NNN-d4
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Calibration Range | Reference |
| NNN | Tobacco | LC-MS/MS | 0.007 ng/mL (in pure standard) | 0.01 ng/mL (in pure standard) | 0.01 - 100 ng/mL | [4] |
| NNN | Human Urine | LC-MS/MS | 0.4 pg/mL | 1.3 pg/mL | 2 - 256 pg/mL | [2][5] |
| NNN | Human Toenails | LC-ESI-MS/MS | 0.02 pg/mg (5 fmol/sample) | - | - | [6] |
Table 2: Accuracy and Precision Data for NNN Quantification in Human Urine
| Parameter | Value |
| Intraday Precision | < 15% |
| Interday Precision | < 15% |
| Accuracy | 102-113% |
| Extraction Recovery (NNN-d4) | 67.6% (nonsmoker urine) - 79.7% (smoker urine) |
Data from Scherer et al., 2009[5]
Experimental Protocols
Protocol 1: Analysis of NNN in Tobacco Products by LC-MS/MS
This protocol is adapted from the methodology described for the analysis of tobacco-specific nitrosamines (TSNAs) in various tobacco products.[4][7]
1. Materials and Reagents
-
This compound (NNN-d4) internal standard (IS) solution (e.g., 10 µg/mL in methanol)[4]
-
N'-Nitrosonornicotine (NNN) standard solutions for calibration curve
-
100 mM Ammonium acetate solution[4]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
50 mL centrifuge tubes
-
Syringe filters (0.45 µm)
2. Sample Preparation
-
Weigh 1.0 g of ground and homogenized tobacco sample into a 50 mL centrifuge tube.[4]
-
Spike the sample with a known amount of NNN-d4 internal standard solution (e.g., 60 µL of 10 µg/mL IS solution to achieve a final concentration of 20 ng/mL in the extract).[4]
-
Add 30 mL of 100 mM ammonium acetate solution.[4]
-
Agitate the sample on a shaker for 40 minutes.[4]
-
Centrifuge the sample solution.
-
Filter the supernatant through a 0.45 µm syringe filter.[7]
-
Dilute the extracted sample with the extraction solution if the NNN concentration is expected to exceed the calibration range.[4]
3. LC-MS/MS Analysis
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both NNN and NNN-d4 for quantification and confirmation.[4]
-
NNN: e.g., m/z 178 → 148[6]
-
NNN-d4: e.g., m/z 182 → 152 (Note: specific transitions should be optimized in the laboratory)
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of NNN (e.g., 0.01 to 100 ng/mL).[4]
-
Add a constant concentration of NNN-d4 internal standard to each calibration standard (e.g., 20 ng/mL).[4]
-
Generate a calibration curve by plotting the peak area ratio of NNN to NNN-d4 against the concentration of NNN.
-
Quantify NNN in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Total NNN in Human Urine by LC-MS/MS
This protocol is based on methods developed for the quantification of total NNN (free NNN + NNN-N-glucuronide) in human urine.[5][8]
1. Materials and Reagents
-
This compound (NNN-d4) internal standard solution
-
β-glucuronidase (from E. coli)[5]
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[8]
-
Ammonium sulfamate[8]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (1N)
-
Ammonium hydroxide
2. Sample Preparation
-
To a urine sample, add the NNN-d4 internal standard.
-
To measure total NNN, incubate the urine sample overnight at 37°C with β-glucuronidase in PBS buffer (pH 7.4) to hydrolyze the NNN-N-glucuronide to free NNN.[8]
-
Add ammonium sulfamate to prevent artifactual nitrosation.[8]
-
Solid-Phase Extraction (SPE):
-
Acidify the sample with 1N HCl.[8]
-
Condition an Oasis MCX SPE cartridge with methanol and water.[8]
-
Load the sample onto the cartridge.
-
Wash the cartridge sequentially with 1N HCl, methanol, and a water/methanol/ammonium hydroxide mixture.[8]
-
Elute the analytes with a water/methanol/ammonium hydroxide mixture.[8]
-
-
Dry the eluent and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1, optimizing for the specific instrumentation.
4. Calibration and Quantification
-
Follow the calibration and quantification procedure as described in Protocol 1, using a calibration curve prepared in a matrix similar to the final sample extract.
Visualizations
Caption: Workflow for NNN analysis in tobacco.
Caption: Workflow for total NNN analysis in urine.
Caption: Isotope dilution quantification workflow.
References
- 1. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of rac N'-Nitrosonornicotine-D4 in Tobacco Smoke using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and smoke, belonging to the class of tobacco-specific nitrosamines (TSNAs). Accurate quantification of NNN is crucial for assessing the toxicological risk of tobacco products and for research into harm reduction strategies. This application note provides a detailed protocol for the quantitative analysis of NNN in tobacco smoke using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, rac N'-Nitrosonornicotine-D4 (NNN-D4), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying TSNAs like NNN due to its enhanced sensitivity and reproducibility compared to other techniques.[1][2] This method's ability to perform simultaneous quantification of multiple tobacco constituents makes it a robust tool for comprehensive tobacco product analysis.[2][3]
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of NNN is summarized below. The validation parameters demonstrate a reliable and robust method suitable for trace-level analysis.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.006 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.02 ng/mL | [3] |
| **Linearity (R²) ** | > 0.9959 | [3] |
| Accuracy (Recovery) | 81.1% – 117% | [3] |
| Precision (Repeatability) | 1.5% – 13.6% | [3] |
| Quantitative Range | 400 ng/g to 1600 ng/g (in tobacco matrix) | [4] |
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of NNN from mainstream tobacco smoke.
Materials and Reagents
-
N'-Nitrosonornicotine (NNN) analytical standard
-
This compound (NNN-D4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Cambridge Filter Pads for smoke collection
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18 or Oasis HLB)
-
Standard laboratory glassware and equipment (pipettes, vials, etc.)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Prepare a 1000 µg/mL stock solution of NNN in Acetonitrile.
-
Prepare a 1000 µg/mL stock solution of NNN-D4 in Acetonitrile.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the NNN stock solution with a mixture of water and methanol (1:1 v/v).[3]
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of NNN-D4 at a suitable concentration (e.g., 800 ng/g based on sample weight) in the extraction solvent.[4]
-
Sample Preparation (Mainstream Tobacco Smoke)
-
Smoke Collection:
-
Condition cigarettes to ISO standards.
-
Collect mainstream smoke from a specified number of cigarettes (e.g., 3R4F reference cigarettes) onto a Cambridge filter pad using a smoking machine under a defined puffing regimen (e.g., Health Canada Intense).
-
-
Extraction:
-
Remove the filter pad from the holder and place it in an amber vial.
-
Add a defined volume of extraction buffer (e.g., 100 mM ammonium acetate) containing the NNN-D4 internal standard.
-
Agitate the vial for a specified time (e.g., 60 minutes) to ensure complete extraction of the analytes.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a Solid Phase Extraction (SPE) step may be required to minimize matrix effects.[2]
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate NNN from other matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small injection volume (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NNN: Monitor the precursor ion and a specific product ion.
-
NNN-D4: Monitor the precursor ion and a specific product ion corresponding to the deuterated molecule.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve the best sensitivity for all analytes.
-
Data Analysis
-
Integrate the peak areas for NNN and NNN-D4 in the chromatograms.
-
Calculate the response ratio (NNN peak area / NNN-D4 peak area).
-
Construct a calibration curve by plotting the response ratio of the standards against their concentrations.
-
Determine the concentration of NNN in the samples by interpolating their response ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of NNN in tobacco smoke.
General Carcinogenic Activation of Tobacco-Specific Nitrosamines
Caption: Generalized pathway of TSNA-induced carcinogenesis.
References
Application Note: Quantification of N'-Nitrosonornicotine (NNN) in Human Urine using a Validated LC-MS/MS Method with N'-Nitrosonornicotine-D4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), in human urine. The protocol employs a stable isotope-labeled internal standard, N'-Nitrosonornicotine-D4 (NNN-D4), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow, including enzymatic hydrolysis to measure total NNN (free and glucuronidated), followed by a comprehensive extraction and clean-up procedure, provides high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals involved in tobacco exposure biomonitoring and related cancer etiology studies.
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Monitoring human exposure to NNN is crucial for assessing the risk of developing tobacco-related cancers. The primary route of NNN metabolism is through hydroxylation by cytochrome P450 (CYP450) enzymes, leading to the formation of DNA adducts that can initiate carcinogenesis. A significant portion of NNN is excreted in urine as NNN-N-glucuronide.[3] Therefore, the quantification of total NNN, encompassing both the free form and its glucuronidated conjugate, provides a comprehensive measure of exposure. This application note presents a validated LC-MS/MS method for the reliable quantification of total NNN in human urine, utilizing NNN-D4 as an internal standard to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard (CDN Isotopes)[3]
-
β-glucuronidase (from E. coli, Type IX-A, Sigma-Aldrich)[3]
-
Diatomaceous earth (Extrelut)
-
Cation-exchange solid-phase extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human urine samples (store at -20°C or add a strong base to prevent artifactual NNN formation)[3]
Sample Preparation
The sample preparation procedure is designed to hydrolyze the NNN-N-glucuronide, extract NNN, and purify the sample prior to LC-MS/MS analysis.
-
Enzymatic Hydrolysis:
-
To 20 mL of urine, add 5000 units of β-glucuronidase.[3]
-
Incubate the mixture to allow for the complete hydrolysis of the NNN-N-glucuronide.
-
-
Internal Standard Spiking:
-
Following hydrolysis, spike the sample with a known amount of N'-Nitrosonornicotine-D4 (NNN-D4) internal standard.
-
-
Sorbent-Based Liquid-Liquid Extraction (SLLE):
-
Load the hydrolyzed and spiked urine sample onto a diatomaceous earth column (Extrelut).[3]
-
Elute the analytes from the column.
-
-
Liquid-Liquid Back-Extraction:
-
Perform a liquid-liquid back-extraction of the eluate into an acidic solution.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge.
-
Load the acidic extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the purified NNN and NNN-D4 from the cartridge.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Oven Temperature: 55°C.[5]
-
A gradient elution should be optimized to ensure sufficient separation of NNN from potential matrix interferences.
-
-
Mass Spectrometry (MS) Conditions:
Quantitative Data Summary
The performance of this method has been validated and the key quantitative data are summarized in the table below.[3]
| Parameter | Value |
| Linearity Range | 2 - 256 pg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.4 pg/mL |
| Limit of Quantification (LOQ) | 1.3 pg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 102 - 113% |
| Extraction Recovery (NNN-D4) | 67.6% (Nonsmoker urine), 79.7% (Smoker urine) |
Visualizations
Caption: Metabolic pathway of NNN.
References
- 1. [PDF] Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N'-Nitrosonornicotine (NNN) in Smokeless Tobacco
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in smokeless tobacco products and has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Accurate and robust analytical methods are crucial for monitoring NNN levels in these products to support regulatory compliance, product development, and public health research. This document provides detailed application notes and protocols for the determination of NNN in smokeless tobacco, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
The following table summarizes the quantitative performance data from various validated analytical methods for the determination of NNN in smokeless tobacco and related matrices.
| Parameter | Method 1 (Smokeless Tobacco) | Method 2 (Smokeless Tobacco) | Method 3 (Porcine Buccal Epithelium & PBS extracts) | Method 4 (Human Plasma) |
| Instrumentation | HPLC-MS/MS | LC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Linearity (ng/g) | 400 - 1600 | 0.01 - 100 ng/mL (in solution) | 0.02 - 100 ng/mL | 0.3 - 1000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.99 | > 0.9959 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1 - 5 ng/g | 0.006 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 400 ng/g (as lower limit of quantitative range) | 3 - 8 ng/g | 0.02 ng/mL | 0.3 pg/mL |
| Accuracy (% Recovery) | 101% - 109% (average 105%) | Good recoveries reported | 81.1% - 117% | 98.7% (average) |
| Precision (% RSD) | ≤ 8% (overall ≤ 7%) | Not Specified | 1.5% - 13.6% | 7.5% (CV, average) |
| Internal Standard | ¹³C₆-NNN | NNN-d4 | NNN-D₄ | NNN-d₄ |
| Reference | FDA LIB 4608[1] | LCGC International[2] | PMC - NIH[3] | ACS Publications |
Experimental Protocols
Protocol 1: Determination of NNN in Smokeless Tobacco by HPLC-MS/MS (Based on FDA LIB 4608 and CORESTA Method No. 72)
This protocol outlines a widely accepted method for the quantification of NNN in smokeless tobacco.[4][1]
1. Materials and Reagents
-
N'-Nitrosonornicotine (NNN) standard
-
¹³C₆-NNN (Isotopically labeled internal standard)
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amber glass vials
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker
-
0.45 µm membrane filters
2. Standard Preparation
-
NNN Stock Standard (0.2 mg/mL): Accurately weigh approximately 2 mg of NNN and dissolve it in methanol in a 10 mL volumetric flask.[4]
-
¹³C₆-NNN Internal Standard (IS) Stock (0.2 mg/mL): Prepare in the same manner as the NNN stock standard using ¹³C₆-NNN.[4]
-
Spiking Standard Solution (10 µg/mL): Dilute the NNN stock standard with methanol to achieve a final concentration of 10 µg/mL.[4]
-
Working Standards: Prepare a series of calibration standards by spiking known amounts of the NNN spiking standard solution into 100 mM ammonium acetate. A five-point calibration curve is recommended.[4][1] The quantitative range is typically 400 to 1600 ng/g based on a 0.25 g sample weight.[1]
3. Sample Preparation and Extraction
-
Weigh approximately 0.25 g of the smokeless tobacco sample into an amber sample vial.[4]
-
Add 100 µL of the ¹³C₆-NNN internal standard solution to each sample.[4]
-
Add 10 mL of 100 mM aqueous ammonium acetate to each vial.[4]
-
Place the vials on a mechanical shaker and extract on a high setting for 60 minutes.[4]
-
Filter the extract through a 0.45 µm membrane filter into an autosampler vial for LC-MS/MS analysis.[4]
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: 100 mM aqueous ammonium acetate.[4]
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.[1]
-
Gradient: A suitable gradient program should be developed to ensure the separation of NNN from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
NNN: m/z 178.2 → 148.3 (quantifier) and a second transition for confirmation.[3]
-
¹³C₆-NNN: A corresponding transition for the internal standard.
-
Protocol 2: High-Throughput Analysis of Tobacco-Specific Nitrosamines (TSNAs) including NNN
This protocol focuses on a more rapid and simplified sample preparation approach.
1. Materials and Reagents
-
Same as Protocol 1
-
Thomson Filter Vials (or equivalent)
2. Sample Preparation and Extraction
-
Weigh 0.25 g of the smokeless tobacco sample.[5]
-
Add the sample and extraction solvent (e.g., 100 mM ammonium acetate) directly into a Thomson Filter Vial.[5]
-
The vial is then vortexed or shaken to facilitate extraction.
-
The sample is filtered by pressing the plunger of the filter vial, and the filtrate is collected directly into an autosampler vial.[5]
3. LC-MS/MS Analysis
-
The LC-MS/MS parameters are similar to those described in Protocol 1. The use of a C18 column and mobile phases consisting of ammonium acetate in water and acetonitrile is common.[2][5]
Visualizations
References
Application Note: Quantification of N'-Nitrosonornicotine (NNN) by GC-MS using rac N'-Nitrosonornicotine-D4
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), in various matrices using gas chromatography-mass spectrometry (GC-MS) with rac N'-Nitrosonornicotine-D4 (NNN-D4) as an isotopic internal standard. Detailed methodologies for sample preparation, including solid-phase extraction (SPE), derivatization, and GC-MS analysis are presented. This method offers high sensitivity and selectivity for the detection and quantification of NNN, a known carcinogen found in tobacco products and biological samples. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. This document is intended for researchers, scientists, and professionals in the fields of drug development, tobacco product analysis, and clinical research.
Introduction
N'-Nitrosonornicotine (NNN) is a potent carcinogenic compound found in a variety of tobacco products, including cigarettes, smokeless tobacco, and e-cigarette liquids. It is formed from the nitrosation of nornicotine, an alkaloid naturally present in tobacco. The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, meaning it is carcinogenic to humans. Accurate and sensitive quantification of NNN in various matrices is crucial for assessing human exposure, understanding its role in carcinogenesis, and for regulatory purposes in the tobacco industry.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar compounds like NNN, a derivatization step is often necessary to improve its volatility and chromatographic behavior. The use of an isotope-labeled internal standard, such as this compound (NNN-D4), is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for any potential losses or matrix-induced signal suppression or enhancement.
This application note details a robust GC-MS method for the quantification of NNN, incorporating NNN-D4 as an internal standard.
Carcinogenic Signaling Pathway of NNN
NNN is known to exert its carcinogenic effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts. These adducts can cause miscoding during DNA replication, resulting in mutations in critical genes such as the tumor suppressor gene TP53 and the oncogene KRAS. The subsequent disruption of normal cell cycle control and signaling pathways can lead to uncontrolled cell proliferation and tumor development. The primary signaling pathways implicated in NNN-induced carcinogenesis include the RAS-MAPK and PI3K-AKT pathways.
Caption: NNN Carcinogenic Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
rac N'-Nitrosonornicotine (NNN) standard
-
This compound (NNN-D4) internal standard
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Nitrogen gas, high purity
-
Deionized water
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporation system
-
Autosampler vials with inserts
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNN and NNN-D4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the NNN stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 200 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the NNN-D4 stock solution with methanol to prepare a 100 ng/mL internal standard spiking solution.
Sample Preparation
The following is a general procedure for the extraction of NNN from a solid matrix (e.g., tobacco). The procedure may need to be adapted for other matrices such as biological fluids.
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL NNN-D4 internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 2 minutes and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| NNN-TMS | 249 | 147 | 220 |
| NNN-D4-TMS | 253 | 151 | 224 |
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Recovery of NNN from Spiked Tobacco Samples
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | % Recovery | % RSD (n=3) |
| 10 | 9.2 | 92.0 | 5.8 |
| 50 | 48.5 | 97.0 | 4.2 |
| 100 | 103.1 | 103.1 | 3.5 |
Experimental Workflow
Caption: GC-MS Quantification Workflow.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of N'-Nitrosonornicotine in various samples. The use of this compound as an internal standard ensures high accuracy and precision. The described sample preparation, derivatization, and GC-MS analysis protocols can be readily implemented in analytical laboratories for routine monitoring of this important carcinogen. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of NNN.
Application of rac N'-Nitrosonornicotine-D4 in Biomarker Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of racemic N'-Nitrosonornicotine-D4 (NNN-D4) in biomarker studies. NNN-D4 is a crucial tool for the accurate quantification of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products and a key biomarker of tobacco exposure. The use of a stable isotope-labeled internal standard like NNN-D4 is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of quantitative results in complex biological matrices.
Application Notes
Introduction to N'-Nitrosonornicotine (NNN) as a Biomarker
N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of nornicotine, a minor tobacco alkaloid. NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] Its presence in biological samples, such as urine, saliva, and plasma, is a direct indicator of exposure to tobacco products, including cigarettes, smokeless tobacco, and some e-cigarette liquids. Monitoring NNN levels is critical for assessing cancer risk, understanding the efficacy of tobacco control policies, and in the development of potentially reduced-exposure tobacco products.
The Role of N'-Nitrosonornicotine-D4 (NNN-D4) as an Internal Standard
Accurate and precise quantification of NNN in biological matrices is challenging due to the low concentrations present and the complexity of the sample matrix. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for such analyses.
NNN-D4 is an ideal internal standard for NNN quantification for the following reasons:
-
Chemical and Physical Similarity: NNN-D4 has the same chemical structure as NNN, with the exception of four deuterium atoms replacing four hydrogen atoms. This ensures that it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The mass difference between NNN and NNN-D4 allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte based on the ratio of their signal intensities.
-
Correction for Variability: By adding a known amount of NNN-D4 to each sample at the beginning of the workflow, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. This allows for reliable correction of experimental variations.
Data Presentation
The following table summarizes representative concentrations of N'-Nitrosonornicotine (NNN) found in the urine of smokers and non-smokers. These values are indicative and can vary based on individual metabolism, the type and amount of tobacco product used, and other factors. The use of NNN-D4 as an internal standard is critical for obtaining such precise measurements.
| Population Group | NNN Concentration (ng/mL) | NNN Concentration (pg/mg creatinine) | Reference Cohort Description |
| Smokers | 0.05 - 2.5 | 50 - 2000 | Daily smokers of conventional cigarettes. |
| Smokeless Tobacco Users | 0.1 - 5.0 | 100 - 5000 | Regular users of moist snuff, chewing tobacco, or snus. |
| Non-smokers (Exposed to Secondhand Smoke) | < 0.01 - 0.1 | < 10 - 100 | Individuals reporting regular exposure to environmental tobacco smoke. |
| Non-smokers (No Known Exposure) | Not Detected - < 0.005 | Not Detected - < 5 | Individuals with no self-reported exposure to tobacco products. |
Note: The conversion to pg/mg creatinine is often used to normalize for urine dilution.
Experimental Protocols
This section provides a detailed protocol for the quantification of NNN in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with NNN-D4 as an internal standard.
Materials and Reagents
-
N'-Nitrosonornicotine (NNN) standard
-
rac N'-Nitrosonornicotine-D4 (NNN-D4) internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human urine samples (collected and stored at -20°C or lower)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well plates or autosampler vials
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample and centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: Transfer 1 mL of the clear urine supernatant to a clean tube. Add a known amount of NNN-D4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution to achieve a final concentration of 1 ng/mL). Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the NNN and NNN-D4 from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B (linear gradient)
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B (linear gradient)
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NNN: Precursor ion (Q1) m/z 178.1 -> Product ion (Q3) m/z 148.1
-
NNN-D4: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 152.1
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of NNN and a fixed concentration of NNN-D4.
-
Peak Area Ratio: Integrate the peak areas for NNN and NNN-D4 in each standard and sample. Calculate the peak area ratio (NNN peak area / NNN-D4 peak area).
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of NNN for the calibration standards. Determine the concentration of NNN in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for NNN quantification and the logical relationship of using an internal standard.
Experimental workflow for NNN quantification in urine.
Logic of internal standard correction in biomarker analysis.
References
Measuring N'-Nitrosonornicotine (NNN) in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Found in a variety of tobacco products, NNN is a significant contributor to cancers of the esophagus, nasal cavity, and respiratory tract in animal studies.[3][4][5] Accurate and sensitive quantification of NNN in biological fluids is crucial for assessing human exposure, understanding its metabolic fate, and evaluating the efficacy of potential interventions in tobacco harm reduction. This document provides detailed application notes and protocols for the quantitative analysis of NNN in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N'-Nitrosonornicotine-d4 (NNN-D4) as an internal standard. NNN-D4 is the ideal internal standard as it co-elutes with NNN and compensates for matrix effects and variations during sample preparation and analysis.[6][7]
Carcinogenic Signaling Pathway of NNN
NNN exerts its carcinogenic effects through a multi-step process involving metabolic activation and the subsequent disruption of normal cellular signaling pathways.[3][8] Upon entering the body, NNN is metabolically activated by cytochrome P450 (CYP450) enzymes, primarily through 2'- and 5'-hydroxylation.[5] This activation leads to the formation of unstable intermediates that can form DNA adducts, causing mutations in critical genes if not repaired.[3][9] Concurrently, NNN and its metabolites can bind to nicotinic acetylcholine receptors (nAChRs), leading to the activation of downstream signaling cascades such as the PI3K-AKT and ERK1/ERK2 pathways.[8][9] This aberrant signaling promotes cell proliferation, survival, and migration, contributing to tumor growth and progression.[8][9]
NNN Carcinogenic Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of NNN in human urine and plasma.
Table 1: Method Performance for NNN Analysis in Human Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 pg/mL | [10] |
| Limit of Quantification (LOQ) | 1.3 - 2 pg/mL | [10][11] |
| Calibration Range | 2 - 256 pg/mL | [11] |
| Intraday Precision (% CV) | < 15% | [10] |
| Interday Precision (% CV) | < 15% | [10] |
| Accuracy | 102 - 113% | [10] |
| Extraction Recovery (NNN-D4) | 67.6 - 79.7% | [10] |
Table 2: Method Performance for NNN Analysis in Human Plasma
| Parameter | Value | Reference |
| Limit of Quantification (LLOQ) | 0.3 pg/mL | [12] |
| Accuracy | 98.7% (average) | [12] |
| Precision (% CV) | 7.5% (average) | [12] |
Table 3: LC-MS/MS Parameters for NNN and NNN-D4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |
| NNN | 178 | 148 | 120 | [10] |
| NNN-D4 | 182 | 152 | 124 | [10] |
Experimental Protocols
The following protocols describe the sample preparation and LC-MS/MS analysis for the quantification of total NNN (free NNN and NNN-glucuronide) in human urine and NNN in human plasma.
Experimental Workflow for NNN Analysis in Urine
Urine Sample Preparation Workflow
Protocol 1: Quantification of Total NNN in Human Urine
This protocol is adapted from the method described by Urban et al. (2009).[10][11]
Materials and Reagents:
-
Human urine samples
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-d4 (NNN-D4) internal standard
-
β-glucuronidase (from E. coli)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Sodium hydroxide (1 N)
-
Solid-phase extraction (SPE) cartridges (e.g., cation exchange)
-
Methanol, acetonitrile, and other solvents (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: a. Pipette 20 mL of urine into a centrifuge tube. b. Adjust the pH to 7.2 with 1 N sodium hydroxide. c. Add 2 mL of 0.1 M phosphate buffer (pH 7.2). d. Add 5000 units of β-glucuronidase. e. Incubate the mixture at 37°C for 16 hours to cleave the glucuronide conjugate. f. After incubation, re-adjust the pH to 7.2 with 1 N NaOH. g. Spike the sample with a known amount of NNN-D4 internal standard (e.g., 4 ng in 40 µL methanol).[10]
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the hydrolyzed urine sample onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute NNN and NNN-D4 from the cartridge using an appropriate elution solvent.
-
Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol/water (1:4, v/v)).[12] c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample into an LC-MS/MS system equipped with a suitable C18 column. b. Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with a small percentage of formic acid. c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and monitor the multiple reaction monitoring (MRM) transitions for NNN and NNN-D4 as listed in Table 3.
-
Quantification: a. Generate a calibration curve by analyzing standards of known NNN concentrations with a fixed amount of NNN-D4. b. Calculate the concentration of NNN in the urine samples by comparing the peak area ratio of NNN to NNN-D4 against the calibration curve.
Protocol 2: Quantification of NNN in Human Plasma
This protocol is based on the method described by Scherer et al. (2022).[12]
Materials and Reagents:
-
Human plasma samples
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-d4 (NNN-D4) internal standard
-
Sodium hydroxide (10 M)
-
Saturated sodium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (4 M)
-
Methanol, water (LC-MS grade)
Procedure:
-
Sample Preparation: a. To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-D4 internal standard solution (e.g., 25 ng/mL in water), and 100 µL of saturated sodium chloride solution.[12] b. Add 2 mL of MTBE and vortex for 10 minutes. c. Centrifuge at 1860g for 10 minutes.
-
Liquid-Liquid Extraction: a. Transfer the organic (upper) phase to a clean tube and evaporate to dryness. b. Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE. c. Vortex and centrifuge at 1860g for 10 minutes.
-
Sample Concentration and Analysis: a. Transfer the aqueous (lower) phase to a new tube and evaporate to dryness. b. Reconstitute the final residue in 50 µL of methanol/water (1:4, v/v).[12] c. Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis and Quantification: a. Follow steps 4 and 5 as described in Protocol 1, using the appropriate MRM transitions for NNN and NNN-D4 (Table 3).
Conclusion
The described LC-MS/MS methods utilizing NNN-D4 as an internal standard provide a robust, sensitive, and accurate approach for the quantification of NNN in biological fluids. These protocols are essential tools for researchers and scientists in the fields of toxicology, cancer research, and drug development to assess tobacco exposure and to further investigate the mechanisms of tobacco-related carcinogenesis. Adherence to these detailed protocols will ensure high-quality, reproducible data for a better understanding of the health risks associated with NNN.
References
- 1. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 2. Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of N'-Nitrosonornicotine (NNN) in Human Saliva Using N'-Nitrosonornicotine-D4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in toxicology, tobacco product research, and biomarker analysis.
Introduction N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is also formed endogenously in the oral cavity of individuals who use tobacco or nicotine replacement therapies.[1] Monitoring NNN levels in saliva is crucial for assessing exposure to this carcinogen. This application note provides a detailed protocol for the quantitative analysis of NNN in human saliva using a stable isotope-labeled internal standard, N'-Nitrosonornicotine-D4 (NNN-D4), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard like NNN-D4 is critical for correcting variations in sample preparation and matrix effects, ensuring high accuracy and precision.[2]
Experimental Protocol
This protocol outlines the procedure for sample preparation using solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS.
1. Materials and Reagents
-
N'-Nitrosonornicotine (NNN) standard
-
N'-Nitrosonornicotine-D4 (NNN-D4) internal standard (IS)[3]
-
Methanol (LC-MS grade)[3]
-
Acetonitrile (ACN, LC-MS grade)[3]
-
Ammonium Acetate
-
Methylene Chloride
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges: ChemElut, Oasis MCX, and BondElut Silica cartridges can be used for purification.[1][6]
-
Phosphate-buffered saline (PBS)[3]
2. Standard Solution Preparation
-
NNN Stock Solution (1000 µg/mL): Prepare in Acetonitrile (ACN).[3]
-
NNN-D4 Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in ACN.[3]
-
Working Standard Solutions: Prepare serial dilutions of the NNN stock solution with a water/methanol (1:1, v/v) mixture to create calibration standards.[3]
-
IS Spiking Solution: Prepare a working solution of NNN-D4 in the appropriate solvent for spiking into samples.
3. Saliva Sample Collection and Pre-treatment
-
Collect whole saliva samples.
-
To prevent the artificial formation of NNN during sample processing, add ascorbic acid to the saliva sample.[4][5]
-
Spike the saliva sample with the NNN-D4 internal standard solution.[3]
-
Dilute the saliva samples before proceeding to extraction.[4][5]
4. Solid-Phase Extraction (SPE) A multi-step SPE process is employed for sample cleanup and concentration of the analyte.[1][6]
-
Load the pre-treated saliva sample onto a ChemElut cartridge.
-
Elute the analytes from the ChemElut cartridge with methylene chloride.
-
Further purify the eluate using an Oasis MCX cartridge.
-
Perform a final purification step using a BondElut Silica cartridge.
-
Evaporate the final eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Workflow Diagram
Caption: Workflow for NNN analysis in saliva.
Quantitative Data and Method Parameters
The following tables summarize the key quantitative parameters for the LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for NNN and NNN-D4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| N'-Nitrosonornicotine (NNN) | 178.2 | 148.3 | ESI+ | [3] |
| N'-Nitrosonornicotine-D4 (NNN-D4) | 182.2 | 152.2 | ESI+ | [3] |
Table 2: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| Chromatographic Column | C18 Reverse-Phase (e.g., CORTECS C18, HSS C18) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | [3][7] |
| Flow Rate | Gradient Elution | |
| Limit of Quantitation (LOQ) | 0.2 pg/mL for salivary NNN | [5] |
Note: The specific gradient, flow rate, and column dimensions should be optimized to achieve adequate separation from matrix components.[8]
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve. This is done by plotting the ratio of the peak area of the NNN analyte to the peak area of the NNN-D4 internal standard against the concentration of the calibration standards. The concentration of NNN in the saliva samples is then determined from this curve.
Conclusion
This application note details a robust and sensitive method for the quantification of N'-Nitrosonornicotine in human saliva using NNN-D4 as an internal standard, followed by LC-MS/MS analysis. The protocol, which incorporates a thorough solid-phase extraction cleanup, provides accurate and reliable results essential for research in toxicology and the assessment of tobacco product exposure. The use of a deuterated internal standard effectively compensates for matrix effects and variations during sample preparation, ensuring data of high quality.
References
- 1. Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Analysis of rac N'-Nitrosonornicotine-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the analysis of rac N'-Nitrosonornicotine-d4 (NNN-d4) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is N'-Nitrosonornicotine-d4 (NNN-d4) and why is it used?
A1: N'-Nitrosonornicotine-d4 (NNN-d4) is a deuterium-labeled stable isotope of N'-Nitrosonornicotine (NNN), a carcinogenic tobacco-specific nitrosamine. It is commonly used as an internal standard (IS) in quantitative LC-MS analysis. Because NNN-d4 is chemically identical to NNN, it co-elutes and experiences similar ionization effects in the mass spectrometer, allowing it to compensate for variations in sample preparation and matrix effects.[1]
Q2: What are matrix effects and how do they impact NNN analysis?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, drug product excipients).[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][3] In the analysis of NNN, complex matrices can introduce components that interfere with the ionization of both NNN and its internal standard, NNN-d4, potentially compromising the accuracy of the results.[1]
Q3: Why am I seeing poor recovery of NNN-d4 even when it's supposed to correct for matrix effects?
A3: While stable isotope-labeled internal standards like NNN-d4 are the gold standard for correcting matrix effects, severe ion suppression can still lead to a loss of signal for both the analyte and the internal standard.[4] If the concentration of co-eluting matrix components is very high, it can significantly reduce the ionization of both molecules to a point where the signal is too low for accurate detection.[5] This indicates that the sample preparation method may be insufficient to remove the interfering compounds.
Q4: Can I use the same sample preparation method for different drug products containing NNN?
A4: Not necessarily. The composition of the drug product matrix can vary significantly, leading to different matrix effects.[6] A sample preparation protocol that works well for one formulation may not be effective for another.[6] It is crucial to evaluate and optimize sample preparation for each new matrix to ensure accurate and reliable results.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of NNN using NNN-d4 as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for NNN and NNN-d4 | Severe ion suppression from the sample matrix.[4] | • Optimize Sample Preparation: Implement a more rigorous clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] • Reduce Injection Volume: A smaller injection volume will introduce fewer matrix components into the mass spectrometer.[7] |
| High Variability in Results | Inconsistent matrix effects between samples. | • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[7] • Standard Addition: Spike known amounts of the analyte into the sample to create a calibration curve within the sample's own matrix. This is highly effective for variable matrices.[1][5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, contamination, or incompatibility of the sample diluent with the mobile phase.[2] | • Check Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.[6] • Clean or Replace Column: If the column is contaminated, follow the manufacturer's cleaning procedure or replace the column. • Reduce Injection Volume/Concentration: Overloading the column with either analyte or matrix components can lead to poor peak shape.[2] |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation.[2] | • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. • Use a Column Oven: Maintain a stable column temperature to ensure reproducible chromatography.[9] • Equilibrate the Column: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Generic Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Pre-treatment: Dilute the sample (e.g., dissolved drug product, biological fluid) with an appropriate buffer.
-
Spiking: Add a known concentration of NNN-d4 internal standard to all samples, calibrants, and quality controls.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent, often containing a modifier like formic acid or ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Typical LC-MS/MS Parameters
These are example parameters and will require optimization for your specific instrument and application.[10]
| Parameter | Typical Setting |
| LC Column | C18 or Pentafluorophenyl (PFP) column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized to separate NNN from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for NNN and NNN-d4 |
Visualizations
Caption: Experimental workflow for NNN analysis using an internal standard.
Caption: Mechanism of ion suppression in the mass spectrometer source.
References
- 1. doaj.org [doaj.org]
- 2. zefsci.com [zefsci.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
Technical Support Center: N-Nitrosonornicotine (NNN) Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-nitrosonornicotine (NNN) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting NNN from complex matrices?
The primary challenges in NNN extraction are typically low recovery rates and significant matrix effects.[1][2][3] Complex matrices such as smokeless tobacco, urine, and plasma contain numerous endogenous compounds that can interfere with the extraction and analysis of NNN.[4][5][6] These interferences can lead to ion suppression or enhancement in LC-MS/MS analysis, resulting in inaccurate quantification.[3][6]
Q2: Which solid-phase extraction (SPE) sorbents are most effective for NNN extraction?
The choice of SPE sorbent depends on the sample matrix. Mixed-mode sorbents with both hydrophobic and cation-exchange properties have been shown to be effective for extracting tobacco-specific nitrosamines, including NNN.[7] For general applications, Bond Elut Focus cartridges can be utilized.[8]
Q3: How can I minimize matrix effects in my NNN analysis?
Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3]
-
Effective Sample Cleanup: Utilizing a robust SPE protocol is crucial for removing matrix interferences before LC-MS/MS analysis.[3]
-
Chromatographic Separation: Optimizing the LC method to ensure NNN is chromatographically separated from co-eluting matrix components is critical. For instance, adjusting the mobile phase pH can help separate NNN from high-concentration interferences like nicotine.[3]
-
Use of Isotope-Labeled Internal Standards: Incorporating an isotope-labeled internal standard (e.g., NNN-d4 or 13C6-NNN) can help to compensate for matrix effects and variations in extraction efficiency.[9][10]
Q4: What is a typical recovery rate for NNN extraction?
Recovery rates for NNN can vary significantly depending on the matrix and the extraction method used. For instance, a study on the extraction of various compounds from complex feed matrices reported apparent recoveries ranging from 60-140% for a majority of analytes, with extraction efficiencies for most compounds falling between 70-120%.[11][12] In the analysis of tobacco-specific nitrosamines, recoveries in the range of 85.6–102.4% have been reported with specific micro-solid-phase extraction methods.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low NNN Recovery | 1. Inappropriate SPE Sorbent: The selected sorbent may not have the optimal retention mechanism for NNN. 2. Inefficient Elution: The elution solvent may not be strong enough to desorb NNN from the SPE cartridge. 3. Sample Breakthrough: The loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume. 4. Analyte Loss During Wash Step: The wash solvent may be too strong, causing premature elution of NNN.[1][2] | 1. Optimize Sorbent: Test different SPE sorbents (e.g., mixed-mode cation exchange).[7] 2. Strengthen Elution Solvent: Increase the organic solvent concentration or modify the pH of the elution solvent.[1][2] 3. Adjust Loading Conditions: Decrease the sample loading flow rate or increase the sorbent mass.[1][2] 4. Weaken Wash Solvent: Reduce the organic solvent concentration in the wash step.[1][2] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Sample Cleanup: The extraction method is not adequately removing interfering matrix components. 2. Co-elution with Matrix Components: NNN is eluting from the LC column at the same time as interfering compounds.[3] 3. High Salt Concentration: Salts from the sample matrix can suppress the ionization of NNN. | 1. Improve SPE Protocol: Add extra wash steps or use a more selective sorbent. 2. Optimize Chromatography: Adjust the mobile phase gradient and/or pH to improve the separation of NNN from interferences.[3] 3. Sample Dilution: Dilute the final extract to reduce the concentration of interfering substances.[3] |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in sample homogenization, pH adjustment, or extraction times. 2. SPE Cartridge Variability: Inconsistent packing or quality of SPE cartridges. 3. Instrumental Drift: Fluctuations in LC-MS/MS performance. | 1. Standardize Protocol: Ensure all sample preparation steps are performed consistently. 2. Use High-Quality SPE Cartridges: Source cartridges from a reputable supplier. 3. Incorporate Internal Standards: Use an isotope-labeled internal standard to correct for variability.[9][10] 4. Regular Instrument Calibration: Perform regular system suitability checks and calibrations. |
Quantitative Data on NNN Extraction Efficiency
| Matrix | Extraction Method | Key Parameters | Recovery/Accuracy | Precision (%RSD) | Reference |
| Smokeless Tobacco | SPE with mixed-mode hydrophobic/cation-exchange sorbent | - | 89.3% to 109.4% | < 11.2% | [7] |
| Porcine Buccal Epithelium Tissue | SPE (Bond Elut Focus) | Elution with methanol + 0.1% formic acid | 81.1% – 117% | 1.5% – 13.6% | [8] |
| Human Plasma | Liquid-Liquid Extraction followed by SPE | MTBE extraction, two-step SPE | 98.7% (average accuracy) | 7.5% (CV) | [9] |
| Human Toenails | SPE | Digestion in 10N NaOH, purification on SPE cartridges | Mean recovered NNN was 2.5, 5.8, and 12.3 pg for spiked samples of 2, 5, and 10 pg respectively. | 2.7% | [13] |
| Complex Feed | Generic fast solid-liquid extraction with dilution | - | Apparent recoveries: 60-140% | - | [11][12] |
Detailed Experimental Protocols
Protocol 1: NNN Extraction from Smokeless Tobacco
This protocol is based on the method described by the FDA for the determination of NNN in smokeless tobacco.[10]
-
Sample Preparation:
-
Weigh approximately 0.25 g of homogenized smokeless tobacco into an amber sample vial.
-
Add 100 µL of 13C6-NNN internal standard solution.
-
Add 10 mL of 100 mM aqueous ammonium acetate.
-
-
Extraction:
-
Shake the sample on a shaker at a high setting for 60 minutes.
-
-
Filtration:
-
Filter the extract using a 0.45 µm membrane filter.
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: NNN Extraction from Human Plasma
This protocol is adapted from a method for quantifying NNN in the plasma of smokeless tobacco users.[9]
-
Sample Preparation:
-
To 1 mL of plasma, add 10 µL of 10 M sodium hydroxide, 10 µL of NNN-d4 internal standard (25 ng/mL in water), and 100 µL of saturated sodium chloride solution.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and stir for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Centrifuge the sample for 10 minutes at 1860g.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
-
Acidification and Reconstitution:
-
Reconstitute the dried extract in 50 µL of 4 M formic acid and 150 µL of MTBE.
-
Vortex and centrifuge for 10 minutes at 1860g.
-
-
Final Preparation:
-
Evaporate the aqueous phase to dryness.
-
Reconstitute the final extract in 50 µL of methanol/water (1:4 v/v) for LC-MS/MS analysis.
-
Protocol 3: NNN Extraction from Urine
This protocol is based on a two-step solid-phase extraction procedure.[9]
-
Sample Preparation:
-
To 8 mL of urine, add 20 µL of NNN-d4 internal standard (25 ng/mL in methanol).
-
Centrifuge for 10 minutes at 3300g.
-
-
Solid-Phase Extraction (SPE):
-
Perform a two-step SPE procedure as described by Kavvadias et al. (2007). (Note: The specific details of the two-step SPE are not fully provided in the abstract, but would involve sequential use of two different SPE cartridges or a single cartridge with multiple elution steps to achieve high purity.)
-
-
Elution and Reconstitution:
-
Evaporate the final SPE eluate to dryness.
-
Reconstitute the extract in 100 µL of methanol/water (1:4 v/v) for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of NNN.
Caption: A troubleshooting decision tree for low NNN recovery in SPE.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
potential for artifactual formation of NNN during sample analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for artifactual formation of N-nitrosonornicotine (NNN) during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is artifactual NNN formation?
A1: Artifactual NNN formation refers to the artificial creation of N-nitrosonornicotine (NNN) in a sample during the process of collection, storage, or analysis. This phenomenon can lead to an overestimation of the actual NNN levels in the original sample.
Q2: What is the primary mechanism behind artifactual NNN formation?
A2: The primary mechanism is the nitrosation of nornicotine, a precursor alkaloid.[1] This chemical reaction can be initiated by nitrosating agents present in the sample or introduced during the analytical workflow. Acidic conditions can facilitate this reaction.[2]
Q3: What types of samples are susceptible to artifactual NNN formation?
A3: Biological samples such as urine, saliva, and plasma are particularly susceptible to artifactual NNN formation, especially if they contain both nornicotine and residual nitrites or nitrogen oxides.[3][4]
Q4: How can I monitor for artifactual NNN formation in my experiments?
A4: A common and effective method is to spike samples with a stable isotope-labeled internal standard, such as [pyridine-D4]nornicotine, before analysis. The conversion of this labeled nornicotine to labeled NNN ([pyridine-D4]NNN) can then be measured, providing a direct assessment of artifactual formation during the analytical process.[3][5]
Q5: What steps can be taken to prevent or minimize artifactual NNN formation?
A5: To minimize artifactual NNN formation, it is recommended to:
-
Use a nitrosation inhibitor: Adding a chemical agent like ammonium sulfamate to the sample can inhibit the nitrosation process.[3]
-
Control pH: Since the reaction is favored under acidic conditions, maintaining a neutral or basic pH during sample preparation can be beneficial.[4]
-
Optimize storage conditions: Proper storage of samples at low temperatures can help reduce the rate of chemical reactions that may lead to artifactual formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sporadic and poorly reproducible NNN levels | Uncontrolled artifactual formation of NNN.[3] | Incorporate a nitrosation inhibitor, such as ammonium sulfamate, into each step of the analytical procedure.[3] |
| Higher than expected NNN concentrations | Nitrosation of nornicotine during sample workup. | Add a labeled internal standard like [pyridine-D4]nornicotine to your samples to quantify the extent of artifactual formation.[3] |
| Inconsistent results between sample batches | Variations in storage time or conditions leading to ex vivo NNN formation. | Standardize sample storage protocols, including temperature and duration, and consider immediate analysis after collection where possible. |
Quantitative Data on Artifactual NNN Formation
The following table summarizes findings from studies that have quantified the extent of artifactual NNN formation.
| Sample Type | Analytical Conditions | Average Artifactual NNN Formation | Contribution to Total Measured NNN | Reference |
| Human Urine | With ammonium sulfamate as an inhibitor | 0.0018 ± 0.0011 pmol/mL | 2.5% | [3] |
| Human Urine (Cigarette Smokers) | With precautions to minimize artifact formation | 0.00005 ± 0.00007% conversion of labeled nornicotine | 0.1–1.7% | [5] |
| Human Urine (Smokeless Tobacco Users) | With precautions to minimize artifact formation | 0.00004 ± 0.00002% conversion of labeled nornicotine | Not specified | [5] |
Experimental Protocols
Protocol for Monitoring Artifactual NNN Formation in Urine Samples
This protocol is based on methodologies described in published research.[3][5]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To an aliquot of each urine sample, add an internal standard solution containing [¹³C₆]NNN, [¹³C₆]NNAL, and [pyridine-D₄]nornicotine. The [pyridine-D₄]nornicotine will serve as the monitor for artifactual NNN formation.
-
Add a solution of ammonium sulfamate to inhibit nitrosation.
-
-
Enzymatic Hydrolysis:
-
To cleave glucuronide conjugates, incubate the samples with β-glucuronidase in a phosphate-buffered saline (PBS) solution at pH 7.4 overnight at 37°C.
-
-
Extraction and Purification:
-
Perform a supported liquid-liquid extraction using diatomaceous earth cartridges.
-
Follow with solid-phase extraction (SPE) using a mixed-mode cation exchange-reverse phase plate.
-
Further purify the sample using a silica 96-well plate.
-
-
LC-MS/MS Analysis:
-
Analyze the purified samples using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
-
Monitor the transition for [pyridine-D₄]NNN to quantify the amount of artifactually formed NNN.
-
Visualizations
Caption: Chemical pathway of artifactual NNN formation.
Caption: Workflow for NNN analysis with artifact monitoring.
References
- 1. Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41 | MDPI [mdpi.com]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of rac N'-Nitrosonornicotine-D4 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of N'-Nitrosonornicotine-D4 (NNN-D4).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of N'-Nitrosonornicotine-D4?
A1: To prepare a stock solution of NNN-D4, we recommend the following steps:
-
Allow the vial of solid NNN-D4 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the appropriate amount of NNN-D4 in a clean, calibrated analytical balance.
-
Dissolve the solid in a suitable solvent, such as methanol or acetonitrile.[1]
-
Use amber vials or light-protective foil to shield the solution from light, as nitrosamines can be light-sensitive.[2]
-
Store the stock solution at -20°C for long-term stability.[3][4]
Q2: In which solvents is N'-Nitrosonornicotine-D4 soluble?
A2: N'-Nitrosonornicotine (NNN), the non-deuterated analogue, is reported to be soluble in several organic solvents, including dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[5] It is described as slightly soluble in chloroform and methanol.[3][6] NNN-D4 is commercially available in acetonitrile and methanol solutions.[1][4]
Q3: What are the optimal storage conditions for N'-Nitrosonornicotine-D4 solutions?
A3: For maximum stability, NNN-D4 solutions should be stored at -20°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[2][3][4]
Q4: How stable is N'-Nitrosonornicotine-D4 in different solvents?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area over time in LC-MS analysis | Degradation of NNN-D4 in the autosampler or in the prepared solution. | 1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Analyze samples immediately after preparation. 3. If using aqueous buffers, check the pH, as extreme pH values may accelerate degradation. 4. Ensure the solvent is free of contaminants that could promote degradation. |
| Inconsistent analytical results | Improper storage of stock or working solutions. | 1. Store all solutions at -20°C in amber vials. 2. Allow solutions to reach room temperature and vortex briefly before use to ensure homogeneity. 3. Prepare fresh working solutions daily. |
| Appearance of unknown peaks in the chromatogram | Degradation of NNN-D4. | 1. Myosmine is a known thermal degradation product of NNN.[5] Check for the presence of this and other potential degradation products. 2. Protect solutions from light and store at low temperatures to minimize degradation. |
| Poor peak shape or splitting | Interaction with the analytical column or inappropriate mobile phase. | 1. Ensure the mobile phase is compatible with the analyte and the column. 2. Consider the use of a different column chemistry. 3. Check for and eliminate any sources of contamination in the LC-MS system. |
Stability of N'-Nitrosonornicotine-D4: Summary
The following table summarizes the known stability information for NNN-D4. Quantitative data on the percentage of degradation over time in different solvents is limited in the public domain.
| Form | Solvent | Storage Temperature | Known Stability | Comments |
| Solid | N/A | -20°C | ≥ 4 years[3][6] | Store in a desiccator to protect from moisture. |
| Solution | Methanol | -20°C | Stable for short to medium-term storage. | Commercially available as a solution.[4] Protect from light.[2] |
| Solution | Acetonitrile | -20°C | Stable for short to medium-term storage. | Commercially available as a solution.[1] |
| Solution | Dichloromethane | Not specified | Soluble.[5] Stability data not available. | Use with caution due to potential for reactivity. |
| Solution | DMSO | Not specified | Soluble.[5] Stability data not available. | Ensure DMSO is of high purity and dry. |
| Solution | Ethyl Acetate | Not specified | Soluble.[5] Stability data not available. |
Experimental Protocol: Stability Assessment of N'-Nitrosonornicotine-D4 in Solution
This protocol outlines a general procedure for assessing the stability of NNN-D4 in a specific solvent.
1. Objective: To determine the stability of NNN-D4 in a selected solvent under defined storage conditions (e.g., room temperature, 4°C, -20°C) over a specified period.
2. Materials:
-
N'-Nitrosonornicotine-D4 (solid)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of NNN-D4 at a concentration of, for example, 1 mg/mL in the chosen solvent.
-
Ensure complete dissolution. This will be the time-zero reference standard.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) for LC-MS/MS analysis.
-
Aliquot the working solution into multiple amber vials for each storage condition to be tested.
-
-
Storage:
-
Store the vials at the different temperatures to be evaluated (e.g., room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C)).
-
Protect all samples from light.
-
-
Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by a validated, stability-indicating LC-MS/MS method.
-
The time-zero sample should be analyzed at the beginning of each analytical run to serve as a reference.
-
-
Data Analysis:
-
Calculate the concentration of NNN-D4 in each sample based on the calibration curve.
-
Determine the percentage of NNN-D4 remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time for each storage condition.
-
Visualizations
References
Technical Support Center: Minimizing Ion Suppression in LC-MS with N'-Nitrosonornicotine-D4
Welcome to the technical support center for the analysis of N'-Nitrosonornicotine-D4 (NNN-D4) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of N'-Nitrosonornicotine-D4?
Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, N'-Nitrosonornicotine (NNN), is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Given that NNN is often analyzed at trace levels in complex biological matrices such as urine, plasma, or tissue extracts, mitigating ion suppression is critical for reliable quantification.
Q2: How can I detect the presence of ion suppression in my NNN analysis?
One common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of your analyte (NNN) is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected onto the LC system. A drop in the baseline signal of the infused analyte at the retention time of interfering matrix components indicates ion suppression.[1]
Q3: What is the role of N'-Nitrosonornicotine-D4 (NNN-D4) in managing ion suppression?
N'-Nitrosonornicotine-D4 (NNN-D4) is a stable isotope-labeled internal standard (SIL-IS) for NNN.[3] The use of a SIL-IS is the most effective way to compensate for matrix effects, including ion suppression.[4] Since NNN-D4 is chemically identical to NNN, it co-elutes and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of signal suppression.[4]
Q4: Can the choice of ionization technique affect ion suppression for NNN analysis?
Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of nitrosamines like NNN.[5][6] However, ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, could be a viable strategy to reduce its effects.
Troubleshooting Guides
Issue 1: Low signal intensity and poor reproducibility for NNN.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting low signal intensity and poor reproducibility in NNN analysis.
Recommended Actions:
-
Verify Internal Standard Performance: Ensure that the NNN-D4 internal standard is being added consistently to all samples and standards. A stable response from the internal standard across different samples can indicate that it is effectively compensating for signal variability.
-
Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of sample preparation technique can have a significant impact on the level of ion suppression.
Sample Preparation Technique Potential for Ion Suppression Reduction Reference Protein Precipitation (PPT) Lower - simple but can leave many matrix components. [7] Liquid-Liquid Extraction (LLE) Moderate to High - effective at removing salts and phospholipids. Solid-Phase Extraction (SPE) High - offers the most selective removal of interferences. [7] -
Optimize Chromatographic Separation: Modifying the LC method to separate NNN from co-eluting matrix components is a powerful strategy to minimize ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the NNN peak from interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.
-
-
Optimize Mass Spectrometer Parameters:
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization of NNN. A lower capillary voltage and higher source temperature have been shown to improve the signal for NNN in some cases.[5]
-
MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for NNN and NNN-D4 are specific and free from interferences.
-
Issue 2: Inconsistent results between different sample batches.
Variability between different lots of biological matrices can lead to inconsistent levels of ion suppression.
Recommended Actions:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the effects of ion suppression between the calibrants and the unknown samples.
-
Standard Addition: For particularly complex or variable matrices, the method of standard addition can be employed. This involves adding known amounts of the NNN standard to aliquots of the actual sample. While time-consuming, this method can provide the most accurate quantification in the presence of severe and variable matrix effects.
Experimental Protocols
Below are representative experimental protocols for the analysis of NNN using LC-MS/MS with NNN-D4 as an internal standard. These should be considered as starting points and may require optimization for specific matrices and instrumentation.
Experimental Workflow for NNN Analysis
Caption: A typical experimental workflow for the quantitative analysis of NNN using LC-MS/MS.
Protocol 1: NNN Analysis in Porcine Buccal Epithelium Tissue
This method was developed for the simultaneous determination of nicotine, NNN, and NNK.[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples.
-
Spike with NNN-D4 internal standard solution.
-
Condition Bond Elut Focus SPE cartridges with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solution of water and methanol.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax RRHD SB-C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
NNN Transition: m/z 178.2 → 148.3
-
NNN-D4 Transition: m/z 182.2 → 152.2
-
-
Protocol 2: NNN Analysis in Human Toenails
This method was developed for the detection and quantification of NNN in human toenails.[8]
-
Sample Preparation:
-
Toenail samples are digested in 10N NaOH.
-
The digest is purified using solid-phase extraction cartridges.
-
-
LC-MS/MS Conditions:
-
LC Column: ZORBAX SB C18 RR, 150 x 0.5 mm, 3.5 µm
-
Mobile Phase: Isocratic elution with 35% Methanol in Water
-
Flow Rate: 10 µL/min
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Detection: Selected Reaction Monitoring (SRM)
-
NNN Transition: m/z 178 → 148
-
[13C6]NNN Transition: m/z 184 → 154
-
-
By following these guidelines and adapting the experimental protocols to your specific needs, you can effectively minimize ion suppression and achieve high-quality, reliable data in your LC-MS analysis of N'-Nitrosonornicotine.
References
- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for NNN quantification using isotope dilution
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This guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantification of N'-nitrosonornicotine (NNN) using isotope dilution mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Inaccurate or Poorly Reproducible Quantification
Question: My quantitative results for NNN are inconsistent across replicates or batches. What are the potential causes and how can I fix this?
Answer:
Inaccurate or irreproducible quantification is a common issue that can stem from several sources throughout the analytical workflow. Isotope dilution analysis is designed to correct for many variations, but its effectiveness depends on the proper handling of both the sample and the internal standard.[1][2]
Potential Causes & Troubleshooting Steps:
-
Internal Standard (IS) Issues:
-
Incorrect IS Concentration: Verify the concentration of your isotopically-labeled NNN stock solution. An error in this initial concentration will systematically bias all results.
-
Inconsistent Spiking: Ensure the exact same amount of internal standard is added to every sample, calibrator, and quality control (QC) sample. Use a calibrated pipette and consistent technique.
-
Degradation of IS: Check the stability and purity of the labeled NNN. If it has degraded, it will not accurately reflect the behavior of the native analyte.
-
-
Sample & Standard Preparation:
-
Pipetting/Dilution Errors: Use calibrated volumetric equipment for all dilutions. Small errors in preparing calibration standards can lead to a non-linear or inaccurate calibration curve.
-
Incomplete Equilibration: Ensure the internal standard is thoroughly mixed with the sample and allowed to equilibrate before extraction. This is critical for the isotope dilution principle to hold true.[1]
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Biological matrices are complex and can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[3][4] If the matrix affects the analyte and IS differently, it can lead to biased results.
-
Troubleshooting Matrix Effects:
-
Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can mitigate matrix effects, but ensure the final NNN concentration remains above the limit of quantification (LOQ).
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to your sample (e.g., blank saliva, plasma) to ensure that calibrants and samples experience similar matrix effects.[4]
-
-
-
LC-MS/MS System Performance:
-
Injector Variability: Poor reproducibility can be caused by inconsistent injection volumes. Check the injector for leaks or air bubbles.[5]
-
Fluctuating Source Conditions: Unstable temperature or gas flows in the ion source can lead to variable ionization efficiency. Ensure the system has had adequate time to stabilize.
-
Troubleshooting Logic Diagram: Inaccurate Quantification
Caption: A flowchart for systematically troubleshooting inaccurate NNN quantification.
FAQ 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: My NNN or internal standard peaks are tailing or showing other distortions. What could be the cause?
Answer:
Poor peak shape negatively impacts integration and, consequently, quantification accuracy. This issue often points to problems with the chromatography, the sample solvent, or interactions with the analytical column.[5]
Potential Causes & Troubleshooting Steps:
-
Column Issues:
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can cause peak distortion.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use a guard column to protect the analytical column.
-
-
Column Degradation: The stationary phase can degrade over time, especially with extreme pH mobile phases. This leads to peak tailing.
-
Solution: Replace the column and operate within the manufacturer's recommended pH range.
-
-
-
Mobile Phase & Sample Solvent Mismatch:
-
Injection Solvent too Strong: If your sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak fronting or splitting.[5]
-
Solution: Reconstitute the sample extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
-
Chemical Interactions:
-
Secondary Interactions: NNN may have secondary interactions with active sites (e.g., free silanols) on the silica-based column packing, leading to peak tailing.
-
Solution: Add a small amount of a competitor, like a volatile acid (e.g., 0.1% formic acid), to the mobile phase to saturate these sites.
-
-
Experimental Protocols & Data
General Protocol: Sample Preparation and NNN Quantification
This protocol outlines a general workflow for extracting NNN from a biological matrix (e.g., saliva) and quantifying it using LC-MS/MS with isotope dilution.
-
Sample Collection: Collect samples and store them at -80°C until analysis.
-
Sample Thawing & Spiking: Thaw samples on ice. To a 1.0 mL aliquot of sample, add 50 µL of the internal standard working solution (e.g., NNN-d4 at 100 ng/mL). Vortex briefly to mix.
-
Protein Precipitation/Extraction: Add 2.0 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved.
-
Filtration/Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Standard workflow for NNN quantification by isotope dilution LC-MS/MS.
Table 1: Typical LC-MS/MS Parameters for NNN Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value / Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (NNN) | e.g., m/z 178.1 -> 148.1 (Quantifier) |
| MS/MS Transition (NNN-d4) | e.g., m/z 182.1 -> 152.1 (Internal Standard) |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
References
Technical Support Center: Optimization of LC-MS/MS Parameters for N'-Nitrosonornicotine-D4 (NNN-D4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N'-Nitrosonornicotine-D4 (NNN-D4). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of NNN-D4 using LC-MS/MS.
Issue 1: No or Low Signal Intensity for NNN-D4
Question: I am not seeing a peak for NNN-D4, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
Answer: A lack of or low signal for NNN-D4 can stem from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ions for NNN-D4 are being monitored. The transition for NNN-D4 is typically m/z 182.2 → m/z 152.2[1]. Double-check that the collision energy and cone voltage are optimized for this specific transition. It has been observed that a lower than usual capillary voltage (e.g., 0.5 V) combined with a high source temperature (e.g., 500°C) can enhance the signal for similar analytes[1].
-
Check Sample Preparation: Inadequate extraction and cleanup can lead to low recovery of NNN-D4. Evaluate your sample preparation method. Common techniques include solid-phase extraction (SPE) and protein precipitation[2]. Ensure that the chosen method is appropriate for your sample matrix and that all steps are performed correctly.
-
Assess Chromatographic Conditions: Poor chromatography can result in broad peaks with low intensity. Verify the mobile phase composition and gradient program. A common mobile phase combination is ammonium formate in water and methanol[1]. Ensure the column is not clogged and is performing efficiently.
-
Confirm Standard Solution Integrity: Prepare a fresh NNN-D4 standard solution to rule out degradation or incorrect concentration of your current standard. Stock solutions of NNN-D4 are often prepared in acetonitrile (ACN)[1].
A logical workflow for troubleshooting low signal is presented below:
Caption: Troubleshooting workflow for low or no NNN-D4 signal.
Issue 2: Poor Peak Shape and Resolution
Question: My NNN-D4 peak is broad, tailing, or splitting. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following adjustments:
-
Optimize Mobile Phase: The pH and composition of the mobile phase are critical. For nitrosamines, a mobile phase consisting of 10 mM ammonium formate in water (pH adjusted to 5.5 with formic acid) and 10 mM ammonium formate in methanol has been used successfully[1]. Experiment with the gradient slope to ensure adequate separation and peak focusing.
-
Column Selection and Temperature: Ensure you are using a suitable column. A C18 column is a common choice for this type of analysis. Also, controlling the column temperature can improve peak shape. An oven temperature of 55°C has been reported in a method for NNN-D4[1].
-
Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume and ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions[3].
Issue 3: High Background Noise or Matrix Effects
Question: I am observing high background noise or significant ion suppression/enhancement in my analysis of NNN-D4. What can I do to mitigate this?
Answer: High background and matrix effects are common challenges in LC-MS/MS, particularly with complex samples.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is through rigorous sample preparation. Solid-phase extraction (SPE) is a highly effective technique for removing interfering substances[2][4].
-
Chromatographic Separation: Ensure that NNN-D4 is chromatographically separated from co-eluting matrix components. Adjusting the gradient can move the NNN-D4 peak to a cleaner region of the chromatogram.
-
Mass Spectrometer Source Optimization: Optimize the ion source parameters, such as gas flows and temperatures, to minimize the impact of the matrix.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for NNN-D4 in an LC-MS/MS experiment?
A1: The most commonly used multiple reaction monitoring (MRM) transition for N'-Nitrosonornicotine-D4 (NNN-D4) is the precursor ion of m/z 182.2 to the product ion of m/z 152.2[1].
Q2: What is a suitable starting point for LC-MS/MS parameters for NNN-D4 analysis?
A2: A good starting point for method development is to use published methods for similar compounds as a reference. The following table summarizes key parameters that can be used as a starting point for NNN-D4 optimization.
Table 1: Recommended Starting LC-MS/MS Parameters for NNN-D4
| Parameter | Recommended Value | Source |
| LC Parameters | ||
| Column | C18 (e.g., Waters ACQUITY UPLC HSS T3) | [4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 5.5) | [1] |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol (pH 5.5) | [1] |
| Flow Rate | 0.45 mL/min | [1] |
| Column Temperature | 55°C | [1] |
| Injection Volume | 5 µL | [1] |
| MS Parameters | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 182.2 | [1] |
| Product Ion (m/z) | 152.2 | [1] |
| Capillary Voltage | 0.5 kV | [1] |
| Source Temperature | 500°C | [1] |
Q3: What are the best practices for sample preparation when analyzing NNN-D4?
A3: The choice of sample preparation technique depends on the complexity of the sample matrix. For biological samples, protein precipitation is a common first step[2]. For cleaner samples or to achieve lower detection limits, solid-phase extraction (SPE) is recommended[2][4].
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NNN-D4
This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your sample matrix.
-
Conditioning: Condition the SPE cartridge with a suitable solvent to activate the sorbent[2].
-
Loading: Load the sample onto the conditioned cartridge[2].
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds[2].
-
Elution: Elute the NNN-D4 from the cartridge using a stronger solvent[2].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the initial LC mobile phase[6].
The general workflow for SPE is illustrated below:
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: Protein Precipitation for NNN-D4 in Biological Samples
-
Precipitation: To your biological sample (e.g., plasma, serum), add a precipitating agent like cold acetonitrile or methanol[2].
-
Incubation: Vortex the mixture and allow it to incubate to facilitate complete protein precipitation[2].
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins[2].
-
Supernatant Collection: Carefully collect the supernatant, which contains the NNN-D4, for analysis[2].
Parameter Optimization Relationships
The optimization of LC-MS/MS parameters involves a series of interconnected adjustments. The following diagram illustrates the logical relationships between key parameter groups.
Caption: Relationship between key LC-MS/MS optimization stages.
References
- 1. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. youtube.com [youtube.com]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
Technical Support Center: Isotopic Exchange in Deuterated Nitrosamine Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated nitrosamine standards. The information provided aims to help users identify, mitigate, and troubleshoot issues related to isotopic exchange during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated nitrosamine standards?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a deuterated standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent), or vice versa. This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in mass spectrometry-based assays. The use of stable isotopically labeled molecules, such as deuterated derivatives, is predicated on the principle that they are chemically identical to the analyte but mass-shifted. If the isotopic purity of the standard is compromised, the fundamental assumption of the internal standard method is violated.
Q2: Which deuterium atoms in a nitrosamine standard are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) are generally more susceptible to exchange than those attached to carbon atoms.[1] However, deuterium atoms on carbon atoms adjacent to a carbonyl group or other electron-withdrawing groups can also be prone to exchange, particularly under acidic or basic conditions. For most commercially available deuterated nitrosamine standards like NDMA-d6 or NDEA-d10, the deuterium atoms are on carbon atoms, which are generally stable. However, the presence of the nitroso group can influence the acidity of adjacent protons, potentially facilitating exchange under certain conditions.
Q3: What factors can promote isotopic exchange in my experiments?
A3: Several factors can promote hydrogen-deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is often lowest in a neutral or slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile, dichloromethane) are less likely to promote exchange.
-
Storage Conditions: Improper long-term storage of standard solutions, such as at elevated temperatures or in the presence of moisture, can lead to a gradual loss of isotopic purity.
Q4: Are there more stable alternatives to deuterated nitrosamine standards?
A4: Yes, 15N-labeled nitrosamine standards are generally considered more stable and less susceptible to isotopic exchange compared to their deuterated counterparts.[1] This is because the 15N isotope is incorporated into the stable nitroso group and is not subject to chemical exchange under typical analytical conditions. However, deuterated standards are often more readily available and cost-effective.
Troubleshooting Guide
This guide addresses common issues that may indicate isotopic exchange in your deuterated nitrosamine standards.
| Observed Problem | Potential Cause Related to Isotopic Exchange | Troubleshooting Steps |
| Drifting calibration curve or loss of linearity | Gradual exchange of deuterium for hydrogen in the internal standard stock or working solutions over time, leading to a change in its effective concentration. | 1. Prepare fresh working standards from a new ampoule of the certified reference material. 2. Evaluate the stability of your stock solutions by comparing the response of freshly prepared standards to older ones. 3. Consider preparing stock solutions in aprotic solvents and storing them at low temperatures in tightly sealed vials. |
| Split or distorted peaks for the internal standard | This can occur if there is a mixture of the fully deuterated and partially exchanged species that are chromatographically separated. This is more likely if the exchange occurs at a position that affects the molecule's polarity.[1] | 1. Inject a fresh, high-concentration solution of the deuterated standard to confirm its purity and peak shape. 2. Review your sample preparation and LC mobile phase conditions for potential sources of strong acids or bases that could catalyze on-column exchange. 3. Optimize chromatographic conditions to co-elute the analyte and its internal standard as closely as possible to compensate for matrix effects. |
| Unexplained high bias in results | If the internal standard undergoes significant exchange, its signal at the expected m/z will decrease, leading to an overestimation of the native analyte concentration. | 1. Perform a standard addition experiment to assess recovery and matrix effects. 2. Analyze a sample spiked with a known amount of a non-deuterated standard of a different nitrosamine to check for systemic issues in your analytical workflow. 3. Use high-resolution mass spectrometry (HRMS) to investigate the isotopic profile of your standard for the presence of exchanged species. |
| Appearance of unexpected peaks at lower masses corresponding to partially deuterated species | Direct evidence of isotopic exchange. | 1. Systematically evaluate each step of your analytical method (sample preparation, LC conditions, MS source) to pinpoint where the exchange is occurring. 2. Modify the implicated step, for example, by adjusting the pH of the sample extract or using a less protic solvent. |
Data Presentation: Factors Influencing Isotopic Exchange
| Parameter | Condition | Expected Impact on Isotopic Exchange Rate | Rationale |
| pH | Highly Acidic (pH < 3) | Increased | Acid-catalyzed exchange mechanism. |
| Neutral (pH ~7) | Minimal | The rate of H/D exchange is typically at a minimum in the neutral to slightly acidic range. | |
| Highly Basic (pH > 10) | Increased | Base-catalyzed exchange mechanism. | |
| Temperature | Low (e.g., 4°C) | Decreased | Lower kinetic energy reduces the reaction rate. |
| Ambient (e.g., 25°C) | Moderate | Baseline rate for comparison. | |
| Elevated (e.g., 40°C) | Increased | Higher kinetic energy accelerates the reaction rate. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal | Lack of exchangeable protons minimizes the potential for exchange. |
| Protic (e.g., Water, Methanol) | Increased | The presence of exchangeable protons facilitates the H/D exchange reaction.[2] | |
| Storage Time | Short-term (hours to days) | Minimal (under optimal conditions) | Isotopic exchange is a time-dependent process. |
| Long-term (weeks to months) | Potentially Significant | Gradual exchange can occur over extended periods, especially if storage conditions are not ideal. |
Experimental Protocols
Protocol for Assessing the Isotopic Purity and Stability of Deuterated Nitrosamine Standards using LC-HRMS
This protocol outlines a procedure to evaluate the isotopic purity of a new batch of a deuterated nitrosamine standard and to monitor its stability over time under specific storage and experimental conditions.
1. Objective: To determine the initial isotopic purity of a deuterated nitrosamine standard and to quantify any isotopic exchange after exposure to specific conditions (e.g., pH, temperature, solvent).
2. Materials and Reagents:
-
Deuterated nitrosamine standard (e.g., NDMA-d6)
-
Corresponding non-deuterated nitrosamine standard (e.g., NDMA)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid and ammonium hydroxide (or other appropriate pH modifiers)
-
Volumetric flasks and pipettes
-
LC-HRMS system (e.g., Q-TOF or Orbitrap)
3. Initial Isotopic Purity Assessment: a. Prepare a stock solution of the deuterated standard in a non-protic solvent like acetonitrile at a concentration of approximately 1 mg/mL. b. Prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL). c. Acquire high-resolution full-scan mass spectra of the working solution. d. Extract the ion chromatograms for the molecular ions of the deuterated standard and any potential isotopologues (i.e., species that have undergone partial exchange). e. Calculate the initial isotopic purity by comparing the peak area of the fully deuterated species to the sum of the peak areas of all observed isotopologues.
4. Stability Study: a. Prepare solutions of the deuterated standard in different matrices relevant to your experiments (e.g., mobile phase, sample diluent with adjusted pH). b. Aliquot these solutions into separate vials for each time point and condition to be tested (e.g., T=0, T=24h, T=48h at room temperature and 40°C). c. At each time point, analyze the samples by LC-HRMS as described in step 3. d. For each condition and time point, calculate the percentage of the remaining fully deuterated standard and the percentage of each exchanged species.
5. Data Analysis and Reporting: a. Tabulate the percentage of the fully deuterated standard remaining under each condition and at each time point. b. Plot the degradation of the deuterated standard over time for each condition. c. Determine the conditions under which the deuterated standard is stable and define appropriate storage and handling procedures.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed isotopic exchange.
Caption: A typical analytical workflow for nitrosamine analysis.
References
Technical Support Center: rac N'-Nitrosonornicotine-D4 Analytical Standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using rac N'-Nitrosonornicotine-D4 analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and long-term stability of this compound?
A1: The recommended storage temperature for this compound is -20°C.[1][2] When stored properly at this temperature, the analytical standard is stable for at least four years.[1] It is supplied as a solid and should be protected from light, as N'-Nitrosonornicotine is light-sensitive.[3]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is slightly soluble in methanol and chloroform.[1] For creating stock solutions, methanol is commonly used.[4][5]
Q3: What is the typical purity of the this compound analytical standard?
A3: The purity of this compound is typically ≥95% as determined by HPLC.[2] The isotopic purity for deuterated forms (d1-d4) is generally ≥99%.[1]
Q4: Why is it crucial to monitor for artifactual formation of N'-Nitrosonornicotine (NNN) when using this standard?
A4: Nornicotine, a potential impurity or co-eluting compound from a sample matrix, can be artificially nitrosated to form NNN during sample preparation and analysis.[6][7] This can lead to an overestimation of the NNN concentration in the sample. The use of a deuterated standard like this compound helps in differentiating the analyte from the internal standard, but monitoring for the conversion of native nornicotine to NNN is still important for accurate quantification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe unexpected peaks in your HPLC-MS/MS analysis when running a standard solution of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination | 1. Prepare a fresh dilution of the standard in HPLC-grade methanol. 2. Run a blank injection (methanol only) to check for system contamination. 3. Ensure all glassware and vials are scrupulously clean. | Disappearance of extraneous peaks in the fresh standard run and a clean blank chromatogram. |
| Degradation of the Standard | 1. Verify the expiration date and storage conditions of the standard. 2. If degradation is suspected, acquire a new, certified standard for comparison. | A clean chromatogram with the new standard, confirming the degradation of the old one. |
| Artifactual Formation | 1. If analyzing samples containing nornicotine, add an inhibitor of nitrosation, such as ammonium sulfamate, to all solutions during sample preparation.[6][7] | Reduction or elimination of the artifactual NNN peak. |
| Mobile Phase Issues | 1. Prepare fresh mobile phase solutions. 2. Ensure all mobile phase components are miscible and properly degassed.[8] | A stable baseline and reproducible retention times. |
Issue 2: Poor Peak Shape or Tailing
Symptom: The chromatographic peak for this compound is broad, tailing, or splitting.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. If the problem persists, replace the guard column or the analytical column. | Improved peak shape and symmetry. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A common mobile phase for NNN analysis is ammonium acetate in water and methanol.[9][10] | Sharper, more symmetrical peaks. |
| Sample Overload | 1. Dilute the standard solution and inject a smaller volume.[8] | Improved peak shape with reduced tailing. |
Issue 3: Inaccurate Quantification Results
Symptom: The calculated concentration of your quality control samples is outside the acceptable range.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Calibration Curve | 1. Prepare a fresh set of calibration standards. 2. Ensure the calibration curve is linear with a correlation coefficient (r²) of ≥0.995.[10] 3. Use a weighted regression (e.g., 1/x) if appropriate.[9] | Accurate and reproducible quantification of QC samples. |
| Pipetting or Dilution Errors | 1. Calibrate your pipettes. 2. Carefully re-prepare the stock and working solutions, paying close attention to dilution factors. | QC sample concentrations fall within the acceptable limits. |
| Matrix Effects | 1. If analyzing complex matrices, perform a matrix-matched calibration. 2. Evaluate the need for further sample cleanup, such as solid-phase extraction (SPE).[6] | Improved accuracy and precision of the analytical method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the standard and dissolve it in a known volume of HPLC-grade methanol to achieve the target concentration. For example, dissolve 1 mg in 10 mL of methanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a suitable solvent.
-
These working standards should cover the expected concentration range of the analyte in the samples.
-
Prepare fresh working standards daily.[4]
-
Protocol 2: HPLC-MS/MS Method for Purity Assessment
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the appropriate precursor and product ion transitions for this compound.
Visualizations
Caption: Chemical structure of this compound.
Caption: A typical analytical workflow for purity assessment.
Caption: A decision tree for troubleshooting unexpected peaks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rac N’-Nitrosonornicotine-d4 | LGC Standards [lgcstandards.com]
- 3. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. accustandard.com [accustandard.com]
- 6. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Validation & Comparative
Navigating Nitrosamine Analysis: A Comparative Guide to Analytical Method Validation Using rac N'-Nitrosonornicotine-D4
For researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine analysis, the choice of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides a comparative overview of analytical methods utilizing rac N'-Nitrosonornicotine-D4 and other isotopic internal standards for the quantification of N'-Nitrosonornicotine (NNN), a carcinogenic tobacco-specific nitrosamine.
This publication delves into the performance of different internal standards, presenting available experimental data to aid in the selection of the most suitable standard for your analytical needs. Furthermore, it offers a detailed experimental protocol for the quantification of NNN in tobacco products and a visual representation of the metabolic activation pathway of NNN.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for correcting sample preparation losses and instrumental variability. Isotopically labeled analogs of the analyte are the gold standard. Below is a comparison of key validation parameters for analytical methods using a deuterium-labeled (D4) and a Carbon-13 (13C) labeled internal standard for NNN analysis.
| Validation Parameter | This compound | N'-Nitrosonornicotine-13C6 |
| Limit of Quantitation (LOQ) | 2 pg/mL[1][2] | Not explicitly stated, but method validated down to 400 ng/g in matrix[3] |
| Accuracy (% Recovery) | Not explicitly stated in comparative studies | 101% to 109% in various tobacco matrices[3] |
| Precision (%RSD) | Not explicitly stated in comparative studies | ≤8% in various tobacco matrices[3] |
| Linearity (r2) | ≥ 0.99[1][2] | ≥ 0.995[3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocol: Quantification of N'-Nitrosonornicotine in Smokeless Tobacco
This protocol is adapted from the CORESTA Recommended Method No. 72 for the determination of tobacco-specific nitrosamines in smokeless tobacco products by LC-MS/MS.[3]
1. Sample Preparation:
-
Weigh approximately 0.5 g of the homogenized tobacco sample into a 50 mL polypropylene centrifuge tube.
-
Add 200 µL of the internal standard solution (this compound or other suitable standard) to each sample.
-
Add 20 mL of extraction buffer (e.g., 100 mM ammonium acetate in water).
-
Tightly cap the tubes and shake for 60 minutes at room temperature on a mechanical shaker.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate NNN from other matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NNN: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of NNN in the samples using the linear regression equation from the calibration curve.
Visualizing the Biological Impact: NNN Metabolic Activation
To understand the biological relevance of accurate NNN quantification, it is crucial to be aware of its metabolic fate. NNN is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[4] This activation is primarily carried out by cytochrome P450 enzymes in the liver and other tissues, leading to the formation of DNA-reactive intermediates that can induce mutations and initiate cancer.
Caption: Metabolic activation pathway of N'-Nitrosonornicotine (NNN).
Conclusion
The validation of analytical methods for the quantification of N'-Nitrosonornicotine is a critical step in assessing the risk associated with tobacco products and in the development of safer alternatives. While both deuterated and 13C-labeled internal standards can be employed effectively, the choice of the most appropriate standard will depend on the specific requirements of the assay, including the desired level of sensitivity and the nature of the sample matrix. The provided experimental protocol and the visualization of the metabolic pathway of NNN offer a comprehensive resource for researchers in this field. It is imperative to perform a thorough in-house validation to ensure that the chosen method is fit for its intended purpose.
References
- 1. [PDF] Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
N'-Nitrosonornicotine-D4: A Superior Internal Standard for Accurate TSNA Analysis
In the quantitative analysis of tobacco-specific nitrosamines (TSNAs), particularly N'-Nitrosonornicotine (NNN), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Among the available options, N'-Nitrosonornicotine-D4 (NNN-D4) has emerged as a leading choice for researchers, scientists, and drug development professionals. This guide provides an objective comparison of NNN-D4 with other internal standards, supported by experimental principles and data.
The Critical Role of Internal Standards in TSNA Analysis
Internal standards are essential in analytical chemistry, especially in complex matrices like tobacco, smoke, and biological samples. They are added to samples at a known concentration before sample preparation to correct for the loss of analyte during extraction and to compensate for variations in instrument response (e.g., matrix effects in mass spectrometry). An ideal internal standard should behave chemically and physically similarly to the analyte of interest.
Comparison of N'-Nitrosonornicotine-D4 with Alternative Internal Standards
The primary alternatives to using a specific deuterated internal standard like NNN-D4 for each analyte include the use of a single internal standard for multiple analytes or employing a structurally similar but non-isotopically labeled compound.
Key Performance Parameters:
| Internal Standard Type | Analyte(s) | Accuracy & Precision | Matrix Effect Compensation | Cost-Effectiveness | Recommendation |
| Individual Isotope-Labeled (e.g., NNN-D4) | NNN | High | Excellent | Moderate | Highly Recommended |
| Single Isotope-Labeled for Multiple TSNAs | NNN, NNK, NAT, NAB | Moderate to Low | Variable and often poor for non-analogous analytes.[1][2][3] | High (fewer standards needed) | Not recommended for accurate quantification |
| Non-Isotopic Structural Analogs | NNN | Low | Poor | Low | Not Recommended |
| Other Isotopic Variants (e.g., [13C6]NNN) | NNN | High | Excellent | Moderate | Recommended |
N'-Nitrosonornicotine-D4: The Gold Standard
The use of stable isotope-labeled internal standards, where some atoms in the analyte molecule are replaced with their heavier isotopes (e.g., deuterium for hydrogen), is the most advanced and preferred method in quantitative mass spectrometry. NNN-D4 is chemically identical to NNN, ensuring that it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout the analytical process, even if there are variations in sample preparation or instrument performance.[1][2][4]
Studies have demonstrated that using a separate, stable isotope-labeled internal standard for each TSNA analyte is crucial for minimizing sample matrix effects, which can otherwise lead to poor analyte recoveries and decreased method accuracy and precision.[1][3] This is particularly important for complex sample matrices where significant analyte-dependent matrix effects are observed.[2]
Alternative Internal Standards and Their Limitations
-
Single Isotope-Labeled Standard for Multiple Analytes: Some earlier methods utilized only one or two isotope-labeled compounds (e.g., NNN-D4 and NNK-D4) as internal standards for the analysis of all four major TSNAs (NNN, NNK, NAT, and NAB).[2][5] While this approach is more cost-effective, it can lead to significant errors in the quantification of analytes that do not have a corresponding internal standard.[2] The difference in chemical properties between the single internal standard and other analytes can result in different extraction efficiencies and matrix effects, leading to inaccurate results.
-
Non-Isotopic Structural Analogs: The use of a structurally similar compound that is not an isotopic analog of the analyte is a less common and less effective approach for TSNA analysis. The differences in physicochemical properties, such as polarity and volatility, can lead to different behaviors during sample preparation and analysis, resulting in poor accuracy and precision.
-
Other Isotopic Variants ([13C6]NNN): Other isotopically labeled versions of NNN, such as [13C6]NNN, are also excellent internal standards.[6][7][8] The choice between NNN-D4 and [13C6]NNN often comes down to commercial availability, cost, and the specific mass transitions being monitored in the mass spectrometer to avoid any potential isotopic crosstalk. Both provide a high degree of accuracy and precision.
Experimental Protocol: Quantitative Analysis of NNN in Tobacco Products using NNN-D4
This section outlines a typical experimental workflow for the quantification of NNN in tobacco products using NNN-D4 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Accurately weigh a homogenized tobacco sample (e.g., 0.75 g).[9]
-
Spike the sample with a known amount of NNN-D4 internal standard solution (e.g., 300 µL of a 5 µg/mL solution).[9]
-
Add an extraction solution, typically an aqueous buffer like 100 mM ammonium acetate.[2][9]
-
Agitate the mixture for a specified period (e.g., 30-40 minutes) to extract the TSNAs.[2][9]
-
Filter the extract to remove particulate matter before LC-MS/MS analysis.[2][9]
2. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation using a C18 column with a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile with a buffer like ammonium acetate).
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for NNN and NNN-D4 in multiple-reaction-monitoring (MRM) mode.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of NNN to the peak area of NNN-D4 against the concentration of NNN for a series of calibration standards.
-
Determine the concentration of NNN in the samples by interpolating the peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an individual isotope-labeled internal standard.
References
- 1. Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
A Guide to Cross-Validation of N-Nitrosamine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies worldwide mandate strict control over these impurities, necessitating highly sensitive, selective, and robustly validated analytical methodologies for their quantification. Cross-validation of these methods is critical to ensure data reliability, consistency across different laboratories, and overall drug safety. This guide provides an objective comparison of common quantification methods, outlines detailed validation protocols, and presents quantitative performance data.
Overview of Primary Quantification Methods
The quantification of N-nitrosamines at trace levels requires sophisticated analytical techniques. The most prevalent and effective methods are based on chromatography coupled with mass spectrometry, which offer the necessary sensitivity and selectivity to meet stringent regulatory limits.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely reported technique, suitable for a broad range of N-nitrosamines, including those that are less volatile or thermally unstable. It is frequently applied to the analysis of impurities in drugs like sartans, metformin, and ranitidine.[2]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is preferred for volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA). It often utilizes headspace sampling for clean sample introduction and can achieve very low detection limits.[2][3]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which is crucial for unequivocally identifying analytes and distinguishing them from matrix interferences. This is particularly important when unexpected impurities are found or when dealing with complex sample matrices.[4]
Cross-Validation Strategies
In the context of analytical chemistry, cross-validation encompasses a range of activities designed to verify that a method is suitable for its intended purpose and can produce reliable results consistently.
-
Single-Laboratory Validation (ICH Q2(R1)): This is the foundational step where a laboratory demonstrates that the analytical procedure's performance characteristics meet the requirements for the intended application.[5] The International Council for Harmonisation (ICH) Q2(R1) guideline details the validation parameters that must be assessed.[6]
-
Inter-Laboratory Comparison (Cross-Validation Study): In these studies, multiple laboratories analyze identical samples to assess the reproducibility of an analytical method.[7] This process is crucial for standardizing methods and ensuring that results are comparable regardless of where the testing is performed. A collaborative study involving regulatory bodies like the US FDA and Health Canada highlighted that while labs could achieve acceptable accuracy and precision on spiked samples, variations were higher in contaminated samples, pointing to sample preparation as a critical factor.[7]
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance, particularly its Limit of Quantification (LOQ), which must be at or below the acceptable intake (AI) limit for the specific nitrosamine.[4] The following table summarizes reported performance data for various N-nitrosamine quantification methods.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) (ng/mL or ppb) | Limit of Detection (LOD) (ng/mL or ppb) | Reference |
| LC-MS/MS | NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA | Pharmaceuticals | 0.0018–0.13 | 0.0008–0.04 | [2] |
| LC-MS/MS | 12 Nitrosamines (incl. NDMA, NDEA) | Sartans | 50 ng/g | 20 ng/g | [8] |
| LC-HRMS | 9 Nitrosamines (incl. NDMA, NDEA) | Drinking Water | 1.2–25 ng/L | 0.4–12 ng/L | [9] |
| GC-MS/MS | 9 Nitrosamines (incl. NDMA, NDEA) | Drinking Water | 1 ppb | < 1 ppb | [10] |
| GC-MS/MS | 7 Nitrosamines (incl. NDMA, NDEA) | Sartans | Not Available | < 3 ppb | [3] |
| GC-HRMS | 16 Nitrosamines | Children's Products | 0.03–0.38 µg/kg | Not Available | [11] |
Note: ng/mL is roughly equivalent to ppb for aqueous solutions. ng/g and µg/kg are mass-based equivalents.
Experimental Protocols
Protocol 1: General Method Validation Framework (ICH Q2(R1))
This protocol outlines the essential parameters for the validation of a quantitative analytical procedure for N-nitrosamine impurities.[6][12]
-
Specificity:
-
Objective: To demonstrate the ability to unequivocally assess the analyte in the presence of matrix components, impurities, and degradants.
-
Procedure: Analyze blank matrix samples (placebo), samples spiked with known N-nitrosamines, and samples subjected to stress conditions (e.g., heat, acid, base, oxidation) to identify any interfering peaks at the retention time of the target analytes. For MS-based methods, specificity is confirmed by monitoring specific precursor-product ion transitions.[4]
-
-
Linearity:
-
Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of the N-nitrosamine(s) at different concentrations, typically ranging from the LOQ to 120%-150% of the specification limit. Plot the response versus concentration and calculate the correlation coefficient (r²), which should typically be ≥ 0.99.[3][13]
-
-
Range:
-
Objective: To confirm the interval over which the method is precise, accurate, and linear.
-
Procedure: The range is derived from the linearity studies and should encompass the expected concentrations of N-nitrosamines in samples, from the LOQ to the upper limit of the linear curve.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Analyze a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., three replicates each at 50%, 100%, and 150% of the target concentration). Accuracy is expressed as the percentage recovery of the analyte in the spiked matrix sample. Acceptance criteria are typically within 80-120%.[8]
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Assess the method's variability within the same laboratory by varying conditions such as the day of analysis, the analyst, and the equipment.
-
-
Expression of Results: Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Procedure: The LOD and LOQ are commonly determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve. The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.[13]
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to critical method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). Assess the impact on the results (e.g., peak retention time, area, and resolution).
-
Protocol 2: Representative LC-MS/MS Quantification Workflow
This protocol provides a typical workflow for the quantification of N-nitrosamines in a drug product.
-
Sample Preparation:
-
Accurately weigh the powdered drug product (e.g., tablets) or drug substance (API).
-
Add a suitable extraction solvent (e.g., methanol or dichloromethane). Isotopically labeled internal standards (e.g., NDMA-d6) should be added at this stage to correct for matrix effects and variability.
-
Vortex and/or sonicate the sample to ensure complete dissolution of the analytes.
-
Centrifuge the sample to pelletize excipients and other insoluble materials.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) into an autosampler vial for analysis.[13]
-
-
Chromatographic Separation:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile with the same modifier as mobile phase B.
-
Injection Volume: Typically 5-100 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: A tandem quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines being analyzed.
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two specific precursor-to-product ion transitions are monitored for each analyte—one for quantification and one for confirmation.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the target N-nitrosamines and the internal standards.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Calculate the concentration of N-nitrosamines in the samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. m.youtube.com [m.youtube.com]
The Carcinogen N'-Nitrosonornicotine (NNN): A Comparative Analysis Across Tobacco Products
For Immediate Release
This guide provides a comparative analysis of N'-Nitrosonornicotine (NNN) levels across various tobacco products, intended for researchers, scientists, and drug development professionals. NNN is a potent, non-volatile, tobacco-specific nitrosamine (TSNA) recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1][2] It is a significant contributor to the cancer risks associated with tobacco use, particularly esophageal and oral cancers.[3] This document summarizes quantitative data on NNN concentrations, details the standard analytical methodology for its quantification, and provides a visual representation of the experimental workflow.
Comparative NNN Levels in Tobacco Products
The concentration of NNN varies considerably among different tobacco products, influenced by factors such as the type of tobacco, curing and fermentation processes, and manufacturing techniques.[2] The data presented below is a summary of findings from multiple analytical studies.
| Tobacco Product Category | Specific Product Type | Average NNN Concentration Range (µg/g of tobacco) | Notes |
| Smokeless Tobacco | Conventional Moist Snuff | 1.21 - 8.1 | Higher levels are often found in US-style moist snuff.[4] The (S)-NNN enantiomer, which is more carcinogenic, constitutes a significant portion of the total NNN.[3][4] |
| Novel Smokeless Products | 0.72 - 1.79 | These products are often marketed as having reduced levels of harmful constituents.[4] | |
| Swedish-style Snus | Generally lower than US snuff | The manufacturing process for Swedish snus is designed to minimize the formation of TSNAs. | |
| Chewing Tobacco | 3.4 - 88.6 | A wide range has been reported, with some products containing very high levels of NNN.[5] | |
| Combustible Tobacco | Cigarette Filler | 0.17 - 6.6 | The amount of NNN in cigarette tobacco filler can vary significantly between brands and tobacco types.[4][5] Burley tobacco, for instance, tends to have higher TSNA levels.[6] |
| Electronic Cigarettes | E-liquids and Aerosol | Generally low to non-detectable | While NNN is not a primary component of e-liquids, trace amounts have been detected in some products.[2] The levels are typically significantly lower than in combustible or smokeless tobacco products. |
Note: The data is presented in micrograms per gram (µg/g) of tobacco. Some studies report on a wet weight basis and others on a dry weight basis, which can affect direct comparisons.[4][5] The U.S. Food and Drug Administration (FDA) has proposed a product standard that would limit the level of NNN in finished smokeless tobacco products to 1.0 µg/g of tobacco (on a dry weight basis).[7][8][9]
Experimental Protocol for NNN Quantification
The standard method for the quantitative analysis of NNN in tobacco products is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying trace levels of NNN. The following protocol is a generalized procedure based on established methods such as CORESTA Method No. 72.[10]
1. Sample Preparation and Extraction
-
Sample Homogenization: A representative sample of the tobacco product (e.g., 0.25 g) is accurately weighed.[10]
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard, such as ¹³C₆-NNN, is added to the sample.[10] This standard is used to correct for any loss of analyte during sample preparation and analysis, ensuring accurate quantification.
-
Extraction: The NNN and the internal standard are extracted from the tobacco matrix using an appropriate solvent, typically an aqueous buffer solution. The mixture is agitated (e.g., shaken or sonicated) for a specified period to ensure complete extraction.
-
Centrifugation and Filtration: The sample is centrifuged to separate the solid tobacco material from the liquid extract. The supernatant is then filtered to remove any remaining particulate matter before analysis.
2. Chromatographic Separation
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[10][11]
-
Column: The extract is injected onto a reverse-phase HPLC column (e.g., a C18 column).
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile), is used to separate NNN from other compounds in the extract. The gradient elution allows for the efficient separation of analytes with different polarities.
-
Elution: NNN and the internal standard will elute from the column at characteristic retention times.
3. Mass Spectrometric Detection and Quantification
-
Instrumentation: The eluent from the HPLC column is introduced into a tandem mass spectrometer (MS/MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the NNN and internal standard molecules.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for NNN (and the internal standard) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion.
-
Quantification: The peak area of the NNN is measured and compared to the peak area of the internal standard. A calibration curve, prepared by analyzing standards with known concentrations of NNN, is used to determine the concentration of NNN in the original tobacco sample.[10] The results are typically reported in ng/g or µg/g of tobacco.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the analytical workflow for the quantification of NNN in tobacco products.
Caption: Workflow for NNN quantification in tobacco.
This guide provides a foundational understanding of NNN levels in various tobacco products and the methodology used for their analysis. This information is critical for researchers working on tobacco harm reduction, product standards, and the development of new therapeutic interventions.
References
- 1. [PDF] Quantitation of N'-nitrosonornicotine (NNN) in smokers' urine by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 12.5 Measuring emissions and exposure to tobacco products - Tobacco in Australia [tobaccoinaustralia.org.au]
- 7. Federal Register :: Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products [federalregister.gov]
- 8. Tobacco Product Standard for N-Nitrosonornicotine Level in Finished Smokeless Tobacco Products (Proposed Rule) | FDA [fda.gov]
- 9. coresta.org [coresta.org]
- 10. fda.gov [fda.gov]
- 11. Tobacco-Specific Nitrosamines in Electronic Cigarettes [wisdomlib.org]
Inter-laboratory Comparison of N'-Nitrosonornicotine (NNN) Analysis in Tobacco Products: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. It is intended for researchers, scientists, and drug development professionals involved in the analysis of tobacco-specific nitrosamines (TSNAs). This document summarizes data from inter-laboratory collaborative studies and details the standardized experimental protocols used.
Performance Comparison of Analytical Methods
The analysis of NNN in tobacco products is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) has conducted several collaborative studies to evaluate the performance of analytical methods across different laboratories. The results from these studies provide valuable insights into the repeatability (r) and reproducibility (R) of NNN quantification.
A significant collaborative study conducted by the CORESTA Smokeless Tobacco Sub-Group in 2009 involved nine laboratories analyzing various smokeless tobacco products.[1] The data from this study for NNN are summarized in the table below. The method used was based on LC-MS/MS, which later formed the basis for CORESTA Recommended Method (CRM) 72.[2]
| Product Type | Mean NNN Concentration (µg/g) | Repeatability (r) | Reproducibility (R) | Number of Labs (n) |
| US Moist Snuff A | 2.76 | 0.39 | 0.83 | 9 |
| US Moist Snuff B | 4.30 | 0.51 | 1.15 | 9 |
| US Dry Snuff | 10.3 | 1.1 | 3.2 | 9 |
| Swedish Snus A | 0.89 | 0.15 | 0.29 | 9 |
| Swedish Snus B | 1.29 | 0.17 | 0.38 | 9 |
| US Chewing Tobacco | 2.53 | 0.36 | 0.81 | 9 |
| Novel Product A | 0.55 | 0.11 | 0.22 | 9 |
| Novel Product B | 1.19 | 0.18 | 0.40 | 9 |
Data sourced from the CORESTA Smokeless Tobacco Sub-Group 2009 Collaborative Study Report.[1]
Subsequent studies and analyses of CORESTA reference products have further validated the use of LC-MS/MS for a variety of tobacco and nicotine products, including ground tobacco, cigarette filler, cigar filler, and nicotine pouches.[2][3] These studies consistently demonstrate the method's fitness for purpose.
Experimental Protocol: CORESTA Recommended Method 72 (LC-MS/MS)
The following is a detailed methodology for the determination of NNN in tobacco and tobacco products, as outlined in CORESTA Recommended Method (CRM) 72.[2][3]
1. Principle:
Tobacco samples are extracted with an aqueous buffer solution. The extract is then clarified by filtration and analyzed by reverse-phase liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using isotopically labeled internal standards.
2. Apparatus:
-
LC-MS/MS system: A liquid chromatograph coupled to a tandem mass spectrometer with a heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical column: C18 reverse-phase column suitable for the separation of TSNAs.
-
Extraction vessels: Polypropylene tubes with screw caps.
-
Shaker: Mechanical wrist-action or orbital shaker.
-
Centrifuge: Capable of reaching at least 4000 rpm.
-
Filter units: Syringe filters (e.g., 0.45 µm PTFE).
-
Autosampler vials: Amber glass or polypropylene.
3. Reagents:
-
Ammonium acetate (NH₄CH₃COO)
-
Formic acid (HCOOH)
-
Methanol (CH₃OH), LC-MS grade
-
Water , LC-MS grade
-
NNN standard
-
Isotopically labeled NNN internal standard (e.g., NNN-d₄)
4. Sample Preparation:
-
Sample homogenization: Condition and grind the tobacco sample to a uniform consistency.
-
Extraction: Weigh approximately 1 gram of the homogenized sample into an extraction vessel. Add a known amount of the internal standard solution and 20 mL of 100 mM ammonium acetate buffer.
-
Shaking: Cap the vessel and shake for 60 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both NNN and its labeled internal standard for accurate identification and quantification.
6. Data Analysis:
Construct a calibration curve by plotting the ratio of the peak area of the NNN standard to the peak area of the internal standard against the concentration of the NNN standard. Determine the concentration of NNN in the samples from this calibration curve.
Workflow for Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for NNN analysis.
Caption: Workflow of an inter-laboratory comparison study for NNN analysis.
References
A Head-to-Head Battle of Internal Standards: rac N'-Nitrosonornicotine-D4 vs. 13C-labeled NNN in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of two commonly employed stable isotope-labeled internal standards: racemic N'-Nitrosonornicotine-D4 (NNN-D4) and 13C-labeled NNN.
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization and fragmentation behavior in the mass spectrometer, thereby compensating for variations in sample preparation, injection volume, and matrix effects. While both NNN-D4 and 13C-labeled NNN are utilized for this purpose, their inherent isotopic differences can influence analytical performance.
Performance Comparison: A Data-Driven Analysis
| Performance Metric | rac N'-Nitrosonornicotine-D4 | 13C-labeled NNN | Reference |
| Accuracy | Not explicitly reported | 98.7% (average) | [1] |
| Precision (CV%) | Not explicitly reported | 7.5% (average) | [1] |
| Limit of Quantitation (LOQ) | 2 pg/mL | 0.3 pg/mL | [1] |
| Linearity (r) | >0.99 | Not explicitly reported | [2] |
| Application Notes | Used for quantification of total NNN in human urine. | Utilized for quantifying NNN in human plasma and for the analysis of NNN enantiomers in urine.[1][3] |
Disclaimer: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and matrices.
The Great Divide: Deuterium vs. Carbon-13 Labeling
The fundamental difference between these two internal standards lies in the isotope used for labeling. NNN-D4 incorporates deuterium (²H), a heavier isotope of hydrogen, while 13C-labeled NNN contains a heavier isotope of carbon. This distinction has significant analytical implications.
Chromatographic Co-elution: 13C-labeled internal standards are generally considered superior as they tend to co-elute perfectly with the unlabeled analyte.[4] Deuterium-labeled compounds, due to the slight difference in chemical properties imparted by the heavier isotope, can sometimes exhibit a small chromatographic shift, eluting slightly earlier than the native analyte.[5] This can be problematic in ultra-high-performance liquid chromatography (UHPLC) systems with very narrow peaks, potentially compromising the ability of the internal standard to accurately compensate for matrix effects that may vary across the peak.[3]
Isotopic Stability: 13C is a stable isotope, and the carbon-carbon bonds are not susceptible to exchange. Deuterium atoms, particularly if located at exchangeable positions (e.g., on heteroatoms), can theoretically exchange with protons from the solvent, although this is less of a concern for NNN-D4 where the deuterium atoms are typically on the pyridine ring.
Experimental Methodologies: A Glimpse into the Lab
Below are representative experimental protocols for the quantification of NNN using either NNN-D4 or 13C-labeled NNN as an internal standard.
Protocol for NNN Quantification using a Deuterium-Labeled Internal Standard
This method was developed for the determination of total NNN in human urine.
-
Sample Preparation: Urine samples are stabilized with NaOH.
-
Extraction: The sample is subjected to liquid-liquid extraction followed by solid-phase extraction (SPE) using a cation exchange cartridge.
-
Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for NNN Quantification using a 13C-Labeled Internal Standard
This method was developed for the quantification of NNN in human plasma.[1]
-
Internal Standard Addition: An appropriate amount of 13C-labeled NNN internal standard is added to the plasma sample.
-
Extraction: The sample is extracted to isolate the NNN.
-
Analysis: The extract is dried, reconstituted, and analyzed by UHPLC coupled with a tandem mass spectrometer (MS/MS).
Visualizing the Process and the Pathway
To better understand the analytical workflow and the biological relevance of NNN, the following diagrams are provided.
Caption: General experimental workflow for NNN quantification using an internal standard.
Caption: Simplified metabolic pathway of N'-Nitrosonornicotine (NNN).
Conclusion: Making an Informed Decision
Based on the available evidence and general principles of stable isotope dilution analysis, 13C-labeled NNN appears to be the more robust choice for an internal standard in most applications. The primary advantage lies in its identical chromatographic behavior to the unlabeled analyte, which is crucial for accurately compensating for matrix effects, especially in high-efficiency chromatographic systems.[3][4] While NNN-D4 has been successfully used in validated methods, the potential for chromatographic separation from the native analyte introduces a risk of quantitative inaccuracy that should be carefully evaluated during method development and validation.[1]
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, the availability of the standards, and the chromatographic conditions employed. However, for developing new methods or for applications demanding the highest level of accuracy and precision, 13C-labeled NNN is the recommended internal standard.
References
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for N-Nitrosonornicotine (NNN) Analysis
A detailed comparison of SPE cartridge performance for the efficient extraction of the tobacco-specific nitrosamine, N-nitrosonornicotine (NNN), from various matrices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of different SPE technologies, supported by experimental data to aid in method development and selection.
N-nitrosonornicotine (NNN) is a significant tobacco-specific nitrosamine (TSNA) known for its carcinogenic properties. Accurate quantification of NNN in various matrices, including tobacco products, biological fluids, and environmental samples, is crucial for risk assessment and regulatory compliance. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers a robust and selective method for the extraction and concentration of NNN prior to chromatographic analysis.
The choice of SPE cartridge is a critical factor that dictates the efficiency and reliability of the entire analytical method. This guide provides a comparative evaluation of different SPE cartridges used for NNN extraction, summarizing their performance based on published experimental data.
Comparative Performance of SPE Cartridges for NNN Extraction
The selection of an appropriate SPE cartridge depends on the physicochemical properties of NNN and the complexity of the sample matrix. The following table summarizes the performance of various SPE cartridges for NNN extraction based on reported data. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparisons in a single study are limited. Therefore, the experimental conditions, including the sample matrix and the final analytical technique, should be considered when evaluating the data.
| SPE Cartridge Type | Sorbent/Phase Chemistry | Sample Matrix | Analytical Method | Recovery (%) | LOD | LOQ |
| Strong Cation-Exchange | Polymeric with strong cation-exchange functional groups | Cough Syrup | GC-MS | 90-120% (for general nitrosamines) | 0.02 - 0.1 ng/mL (for general nitrosamines) | Not Specified |
| Coconut Charcoal | Coconut Charcoal | Drinking Water | GC-MS/MS | Not Specified | Not Specified | Not Specified |
| Mixed-Mode | Hydrophobic/Cation-Exchange | Tobacco | HPLC-MS/MS | Not Specified | 0.012 - 0.037 ng/mL | Not Specified |
| Molecularly Imprinted Polymer (MIP) | NNN-imprinted polymer | E-liquids, Smokeless Tobacco | LC-MS/MS | <30% (for traditional SPE in e-liquids) | 0.03 ng/mL | 0.1 ng/mL |
| Reversed-Phase | C18 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The performance metrics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) are highly dependent on the specific experimental conditions, including the sample matrix, analyte concentration, and the analytical instrument used. The data for "general nitrosamines" is included to provide a broader context where specific NNN data was not available in the initial search.
Generalized Experimental Protocol for NNN Extraction using SPE
The following is a generalized protocol for the solid-phase extraction of NNN. This protocol should be optimized based on the specific SPE cartridge, sample matrix, and analytical requirements.
1. Cartridge Conditioning:
-
To ensure reproducible results and remove any potential interferences from the cartridge, a pre-conditioning step is essential.
-
For reversed-phase cartridges (e.g., C18), sequentially pass a suitable organic solvent (e.g., 5 mL of methanol) followed by deionized water (e.g., 5 mL).
-
For ion-exchange cartridges, a specific pH and ionic strength buffer is typically used for conditioning.
-
Ensure the sorbent bed does not go dry during this step.
2. Sample Loading:
-
The sample containing NNN is loaded onto the conditioned SPE cartridge.
-
The pH of the sample may need to be adjusted to ensure optimal retention of NNN on the sorbent.
-
The flow rate of the sample through the cartridge is a critical parameter and should be slow and consistent (e.g., 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent.
3. Washing:
-
After loading the sample, a washing step is performed to remove any unretained matrix components that could interfere with the final analysis.
-
A weak solvent or a buffer that does not elute the NNN is passed through the cartridge. For reversed-phase SPE, this is often a mixture of water and a small percentage of organic solvent.
4. Analyte Elution:
-
The final step is the elution of the retained NNN from the cartridge.
-
A strong solvent that disrupts the interaction between NNN and the sorbent is used.
-
For reversed-phase SPE, this is typically a water-miscible organic solvent like methanol or acetonitrile. For ion-exchange SPE, elution is achieved by changing the pH or ionic strength of the eluting solvent.
-
The eluted sample is then typically evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument (e.g., LC-MS/MS).
Experimental Workflow for NNN Extraction
The following diagram illustrates the general workflow for the solid-phase extraction of NNN from a sample matrix.
Caption: General workflow for NNN extraction using SPE.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the development of a robust and reliable method for the analysis of NNN. This guide provides a comparative overview of the performance of different SPE cartridges based on available data. While mixed-mode and polymeric sorbents show promise for high recovery, the optimal choice will depend on the specific application, including the sample matrix and the required sensitivity. Researchers are encouraged to perform in-house validation to determine the most suitable SPE cartridge and protocol for their specific needs. The provided generalized experimental protocol and workflow diagram serve as a starting point for method development and optimization.
A Head-to-Head Battle: Validating Analytical Methods for Simultaneous Nitrosamine Analysis
A deep dive into the comparative performance of leading analytical techniques for the simultaneous detection of multiple nitrosamines, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for this critical safety assessment.
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide. As a class of probable human carcinogens, their detection and quantification at trace levels are paramount to ensure patient safety. This guide provides a comprehensive comparison of the most prevalent and robust analytical methods for the simultaneous analysis of multiple nitrosamines, supported by experimental data and detailed protocols.
The Contenders: LC-MS/MS vs. GC-MS/MS
The two leading techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Each method offers a unique set of advantages and is suited for different types of nitrosamines and sample matrices. This guide will delve into the performance of these methods, with a particular focus on a comparative study that evaluated EI-GC-MS/MS against LC-MS/MS with both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[1]
At a Glance: Performance Comparison
The following table summarizes the key performance parameters for the simultaneous analysis of nine nitrosamines using GC-MS/MS and LC-MS/MS with different ionization sources. The data is compiled from a direct comparative study to provide a clear and objective overview.[1]
| Nitrosamine | Method | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD%) |
| N-nitrosodimethylamine (NDMA) | EI-GC-MS/MS | >0.99 | 0.003 | 0.01 | 105.2 ± 8.5 | < 5 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 98.7 ± 7.2 | < 6 | |
| ESI-LC-MS/MS | >0.99 | 0.03 | 0.1 | 101.5 ± 5.8 | < 4 | |
| N-nitrosodiethylamine (NDEA) | EI-GC-MS/MS | >0.99 | 0.005 | 0.015 | 110.8 ± 9.1 | < 6 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 102.4 ± 6.5 | < 5 | |
| ESI-LC-MS/MS | >0.99 | 0.02 | 0.06 | 99.8 ± 4.9 | < 3 | |
| N-nitrosodipropylamine (NDPA) | EI-GC-MS/MS | >0.99 | 0.004 | 0.012 | 109.5 ± 7.8 | < 5 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 101.1 ± 5.9 | < 4 | |
| ESI-LC-MS/MS | >0.99 | 0.03 | 0.09 | 103.2 ± 6.1 | < 4 | |
| N-nitrosodibutylamine (NDBA) | EI-GC-MS/MS | >0.99 | 0.006 | 0.02 | 112.3 ± 8.2 | < 6 |
| APCI-LC-MS/MS | >0.99 | 0.015 | 0.045 | 104.7 ± 7.1 | < 5 | |
| ESI-LC-MS/MS | >0.99 | 0.04 | 0.12 | 100.9 ± 5.5 | < 3 | |
| N-nitrosopiperidine (NPIP) | EI-GC-MS/MS | >0.99 | 0.003 | 0.01 | 107.6 ± 6.9 | < 4 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 99.5 ± 5.3 | < 3 | |
| ESI-LC-MS/MS | >0.99 | 0.02 | 0.06 | 102.1 ± 4.7 | < 2 | |
| N-nitrosopyrrolidine (NPYR) | EI-GC-MS/MS | >0.99 | 0.004 | 0.012 | 106.9 ± 7.3 | < 5 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 100.3 ± 6.8 | < 4 | |
| ESI-LC-MS/MS | >0.99 | 0.02 | 0.06 | 101.7 ± 5.1 | < 3 | |
| N-nitrosomorpholine (NMOR) | EI-GC-MS/MS | >0.99 | 0.005 | 0.015 | 108.1 ± 8.5 | < 6 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 99.9 ± 6.2 | < 4 | |
| ESI-LC-MS/MS | >0.99 | 0.03 | 0.09 | 102.8 ± 5.9 | < 4 | |
| N-nitrosodiphenylamine (NDPhA) | EI-GC-MS/MS | >0.99 | 0.008 | 0.025 | 115.7 ± 10.1 | < 7 |
| APCI-LC-MS/MS | Not Detected | - | - | - | - | |
| ESI-LC-MS/MS | >0.99 | 0.05 | 0.15 | 98.4 ± 7.5 | < 5 | |
| N-nitrosomethylethylamine (NMEA) | EI-GC-MS/MS | >0.99 | 0.004 | 0.012 | 108.9 ± 7.6 | < 5 |
| APCI-LC-MS/MS | >0.99 | 0.01 | 0.03 | 101.5 ± 6.4 | < 4 | |
| ESI-LC-MS/MS | >0.99 | 0.02 | 0.06 | 100.6 ± 5.3 | < 3 |
Based on the comparative data, EI-GC-MS/MS demonstrated the best overall performance for the simultaneous analysis of these nine nitrosamines, showing excellent linearity, lower limits of detection, and high recovery and precision.[1] Notably, APCI-LC-MS/MS failed to detect N-nitrosodiphenylamine (NDPhA).[1]
The Workflow: A Visual Guide
The general workflow for the analysis of nitrosamines in pharmaceutical products involves several key stages, from sample preparation to data analysis.
In Detail: Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide the experimental protocols for the compared GC-MS/MS and LC-MS/MS methods.
Sample Preparation (Liquid-Liquid Extraction)
A common sample preparation technique for nitrosamine analysis from solid dosage forms involves the following steps:
-
Sample Weighing: Accurately weigh and powder a representative sample of the pharmaceutical product.
-
Dissolution: Dissolve the powdered sample in a suitable solvent, such as dichloromethane or a mixture of methanol and water.
-
Extraction: Perform liquid-liquid extraction (LLE) using an appropriate extraction solvent. For example, after dissolving the sample in an acidic aqueous solution, extract with dichloromethane.
-
Washing: Wash the organic extract with a basic solution to remove acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
EI-GC-MS/MS Method
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS
-
Column: DB-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent
-
Injector Temperature: 220°C
-
Oven Program: Start at 40°C (hold for 1 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
LC-MS/MS Method (APCI and ESI)
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole MS
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Program: A linear gradient is typically employed, starting with a low percentage of mobile phase B and gradually increasing to a high percentage to elute the nitrosamines.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Modes:
-
APCI: Ion source temperature set at 330°C.[1]
-
ESI: Optimized source parameters for electrospray ionization.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The choice of analytical method for the simultaneous determination of multiple nitrosamines is critical and depends on the specific nitrosamines of interest, the sample matrix, and the required sensitivity. The presented data indicates that EI-GC-MS/MS offers superior performance for a broad range of volatile nitrosamines.[1] However, LC-MS/MS remains a powerful technique, particularly for less volatile or thermally labile nitrosamines, and advancements in ionization techniques continue to enhance its capabilities. It is essential for laboratories to validate their chosen method according to ICH guidelines to ensure accurate and reliable results for the monitoring of these potent impurities in pharmaceutical products.
References
Safety Operating Guide
Personal protective equipment for handling rac N'-Nitrosonornicotine-D4
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with rac N'-Nitrosonornicotine-D4. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Chemical Profile and Hazards:
This compound is a deuterated form of N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine. The non-deuterated form is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Due to its structural similarity, this compound should be handled with the same level of caution as a potential carcinogen. It is also classified as toxic if swallowed or absorbed through the skin and can cause damage to organs.[2] This compound is intended for research use only.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended.[1] | To prevent eye contact with the chemical, which can cause irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber). Gloves must be inspected before use and proper removal techniques must be followed to avoid skin contact. | To prevent skin absorption, as the substance is toxic upon dermal contact. |
| Body Protection | A lab coat or protective work clothing.[1] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA approved respirator or a self-contained breathing apparatus may be necessary. | To prevent inhalation of any aerosols or dust. |
Operational and Disposal Plans
Handling and Storage:
-
Training: All personnel must be trained on the proper handling and storage procedures for this compound before work commences.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area, protected from light and air. Recommended storage is in a freezer at -20°C.[3] The product should be stored locked up or in an area with restricted access.[1]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: If working with a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. If it is in solution, use appropriate volumetric glassware to measure.
-
Experimental Use: Perform all experimental procedures within the fume hood.
-
Post-Handling: After use, securely seal the container and return it to the designated storage location.
-
Decontamination: Clean the work area thoroughly. Dispose of any contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands immediately.
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain.[1]
Emergency Procedures:
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ventilate the area.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
